Egfr-IN-87
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H33N7O2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(3-methylindol-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-21-16-22(25(37-6)17-24(21)34(5)15-14-33(3)4)31-28-29-13-12-26(32-28)35-18-19(2)20-10-8-9-11-23(20)35/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) |
InChI Key |
BFXOPDPBDZUCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of EGFR Inhibitors
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-87" is not available in the public domain based on the conducted search. Therefore, this guide provides a comprehensive overview of the general mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, leveraging established knowledge of the EGFR signaling pathway and common methodologies used in their characterization. The quantitative data and experimental protocols presented are representative examples for a hypothetical EGFR inhibitor.
Core Concepts: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][4]
The activation of EGFR is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to its extracellular domain.[4] This binding induces receptor dimerization, either as homodimers (EGFR-EGFR) or heterodimers with other members of the ErbB family (e.g., HER2, HER3, HER4).[4] Dimerization triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail.[3][4]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, such as Grb2, Shc, and PLCγ.[1][4][5] The recruitment of these molecules activates several downstream signaling cascades:[3][4]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major pathway that primarily mediates cell proliferation.[3][4] The adaptor protein Grb2, upon binding to the activated EGFR, recruits the guanine nucleotide exchange factor SOS, which in turn activates RAS.[4][5] Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[4] Phosphorylated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.[5]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[3][4] Phosphoinositide 3-kinase (PI3K) can be recruited to the activated EGFR, leading to the activation of AKT.[5] AKT, in turn, activates the mammalian target of rapamycin (mTOR) and phosphorylates various downstream targets that suppress pro-apoptotic proteins like BAD and Caspase-9.[2][3]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) binds to the activated EGFR and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which can also modulate the MAPK pathway.[2]
-
JAK/STAT Pathway: EGFR activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[5]
The culmination of these signaling events is the promotion of cell growth, proliferation, and survival. In cancer, mutations, amplifications, or overexpression of EGFR can lead to constitutive, ligand-independent activation of these downstream pathways, driving uncontrolled tumor growth.
Below is a diagram illustrating the EGFR signaling pathway.
Caption: EGFR Signaling Pathway.
Quantitative Data Summary for a Representative EGFR Inhibitor
The following tables summarize hypothetical quantitative data for a typical EGFR inhibitor, which would be generated during its preclinical characterization.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 1.5 |
| EGFR (L858R) | 0.8 |
| EGFR (T790M) | 50.2 |
| HER2 | 25.6 |
| VEGFR2 | >1000 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Activity
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-type (overexpression) | 12.5 |
| HCC827 | Exon 19 deletion | 5.1 |
| NCI-H1975 | L858R/T790M | 150.8 |
| MCF-7 | EGFR-negative | >5000 |
GI50: The half-maximal growth inhibition concentration.
Detailed Experimental Protocols
The characterization of an EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound against the purified EGFR kinase domain.
-
Methodology:
-
A recombinant human EGFR kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Biochemical Kinase Assay Workflow.
2. Cellular Proliferation Assay
-
Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines with different EGFR statuses.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays (e.g., CellTiter-Blue®).
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of growth inhibition is calculated relative to untreated control cells.
-
The GI50 value is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Cellular Proliferation Assay Workflow.
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (xenograft).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment groups, typically daily, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. The percentage of tumor growth inhibition (TGI) is a common metric.
-
This comprehensive approach, from biochemical assays to in vivo models, is essential for the thorough characterization of a novel EGFR inhibitor and for establishing its therapeutic potential.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Guide: Synthesis and Purification of Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold. While the specific molecule "Egfr-IN-87" is not publicly documented, this guide details the synthesis of a representative and highly active compound from this class, referred to herein as Compound 16 , based on published scientific literature.[1][2] The methodologies and principles described are broadly applicable to the synthesis of analogous EGFR inhibitors.
Introduction to Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are a major class of anti-cancer drugs. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective EGFR inhibitors due to its structural similarity to the adenine core of ATP.[3] These compounds act as competitive inhibitors, preventing the downstream signaling cascades that lead to tumor growth.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the subsequent recruitment of signaling proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.
Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor (Compound 16)
The following experimental protocol is adapted from the synthesis of a potent pyrazolo[3,4-d]pyrimidine derivative.[1][2]
Experimental Workflow
The synthesis is a multi-step process beginning with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to yield the final active compound.
Detailed Methodologies
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of ethyl 4-cyano-1H-pyrazole-5-carboxylate (1 equivalent) in formamide (10 volumes), add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture at 150-160 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to 5-6 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidin-4-one core.
Step 2: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (5 volumes).
-
Add N,N-dimethylaniline (0.1 equivalents) dropwise.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of the Final Compound (Compound 16)
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in isopropanol, add the appropriate aniline derivative (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
Purification Protocol
The crude product is purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis and biological activity of a representative pyrazolo[3,4-d]pyrimidine EGFR inhibitor (Compound 16).[1][2]
| Parameter | Value |
| Synthesis | |
| Yield of Step 1 | 85% |
| Yield of Step 2 | 78% |
| Yield of Step 3 (Final Product) | 65% |
| Purification | |
| Purity (by HPLC) | >98% |
| Biological Activity | |
| EGFR Tyrosine Kinase IC50 | 0.034 µM |
| Physicochemical Properties | |
| Molecular Formula | C20H19N7O |
| Molecular Weight | 385.42 g/mol |
| Appearance | White to off-white solid |
Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of a representative pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor. The described methodologies are robust and can be adapted for the synthesis of other analogs within this chemical class. The high potency of these compounds against EGFR underscores their potential as valuable candidates for further drug development in the field of oncology. Researchers and scientists can utilize this guide as a foundational resource for the chemical synthesis and purification of novel EGFR inhibitors for preclinical evaluation.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
EGFR-IN-87: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGFR-IN-87 is a potent tyrosine kinase inhibitor targeting clinically relevant mutants of the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of its target specificity and selectivity profile, compiled from available data. It includes quantitative inhibitory data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to support further research and development efforts.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[5]
This compound has emerged as a promising inhibitor designed to address these challenges. This guide delves into the specifics of its inhibitory activity against wild-type and mutated forms of EGFR, providing a foundational resource for researchers in the field.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against various forms of the EGFR kinase. The available data, summarized in Table 1, demonstrates potent inhibition of clinically significant EGFR mutants.
| Target | IC50 (nM) | Cell Line |
| EGFR (d746-750 deletion) | 3.1 | A431 |
| EGFR (L858R/T790M double mutant) | 1.3 | A431 |
| EGFR (Wild-Type) | 7.1 | A431 |
| Table 1: Inhibitory Activity of this compound against EGFR Variants |
This preliminary data indicates that this compound is a highly potent inhibitor of both the activating L858R mutation in combination with the T790M resistance mutation, and the exon 19 deletion mutant (d746-750). Notably, it retains significant activity against the wild-type (WT) receptor.
Target Selectivity
A comprehensive kinase selectivity profile is essential to understand the potential for off-target effects and to predict the therapeutic window of a kinase inhibitor. While a broad panel kinase screen for this compound is not publicly available, the initial data suggests a degree of selectivity for mutant forms of EGFR over the wild-type receptor, a desirable characteristic for minimizing toxicity associated with inhibiting EGFR in healthy tissues.[5] Further studies are required to fully elucidate the selectivity profile of this compound against a wider range of kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) is diluted in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT). A suitable substrate, such as a synthetic peptide containing a tyrosine residue (e.g., Poly(Glu, Tyr) 4:1), is prepared in the same buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific EGFR variant.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: A431 cells, which overexpress human EGFR, are seeded in 96-well plates and cultured overnight.
-
Inhibitor Treatment: The culture medium is replaced with a serum-free medium containing serial dilutions of this compound or DMSO (vehicle control). The cells are pre-incubated with the inhibitor for a specified time (e.g., 2 hours).
-
Ligand Stimulation: The cells are stimulated with a specific concentration of epidermal growth factor (EGF) for a short period (e.g., 10 minutes) at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: The level of phosphorylated EGFR in the cell lysates is quantified using a sandwich ELISA.
-
A capture antibody specific for total EGFR is coated onto the wells of an ELISA plate.
-
The cell lysates are added to the wells, and the total EGFR is captured.
-
A detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR Tyr1068) conjugated to an enzyme (e.g., HRP) is added.
-
A chromogenic substrate is added, and the color development is measured using a plate reader at 450 nm.
-
-
Data Analysis: The results are expressed as a percentage of the phosphorylation level in the vehicle-treated, EGF-stimulated control cells. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Cell-Based EGFR Phosphorylation Assay
Caption: Workflow for measuring cellular EGFR phosphorylation.
Signaling Pathways
EGFR activation initiates a cascade of downstream signaling pathways that are critical for cell survival and proliferation. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting EGFR autophosphorylation, this compound is expected to block the activation of these key downstream effectors, thereby inhibiting tumor growth.
Simplified EGFR Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of Egfr-IN-87
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-87 is a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of its discovery and development, with a focus on its inhibitory activity against clinically relevant EGFR mutations. The information is compiled from publicly available data, primarily from patent literature, to serve as a valuable resource for researchers in oncology and drug discovery. This guide includes a summary of its biological activity, detailed experimental methodologies for key assays, and a visualization of the EGFR signaling pathway it modulates.
Introduction to this compound
This compound has been identified as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] As detailed in patent literature, specifically WO2017120429 A1, this compound, also referred to as "Compound Example 2", demonstrates significant inhibitory activity against both wild-type EGFR and clinically important mutant forms of the receptor.[1][2][4][5] The development of such inhibitors is crucial in cancer therapy, particularly for non-small cell lung cancer (NSCLC), where EGFR mutations are a key driver of tumorigenesis.
Chemical Profile:
| Property | Value |
| Chemical Name | N-(5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide |
| Molecular Formula | C28H33N7O2 |
| Molecular Weight | 499.61 g/mol |
| CAS Number | 1835666-87-9 |
Biological Activity and In Vitro Efficacy
This compound has been evaluated for its inhibitory activity against various forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values were determined in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (nM) | Reference |
| EGFR (d746-750 deletion) | A431 | 3.1 | [1][2][4] |
| EGFR (L858R/T790M double mutant) | A431 | 1.3 | [1][2][4] |
| EGFR (Wild-Type) | A431 | 7.1 | [1][2][4] |
These data indicate that this compound is a highly potent inhibitor of both activating mutations (d746-750) and the key resistance mutation (T790M) in EGFR, while also retaining activity against the wild-type receptor.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of EGFR inhibitors like this compound. These protocols are based on standard procedures and information inferred from the available data.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2017120429 A1. A generalized synthetic workflow is depicted below. For the precise, step-by-step synthesis, including reagents, reaction conditions, and purification methods, it is imperative to consult the aforementioned patent document.
Caption: Generalized synthetic workflow for this compound.
EGFR Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against EGFR kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Prepare a solution of EGFR kinase in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the serially diluted this compound or DMSO (vehicle control).
-
Add the EGFR kinase solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based EGFR Phosphorylation Assay in A431 Cells
This protocol describes a cell-based assay to measure the inhibition of EGFR autophosphorylation in response to this compound.
Objective: To determine the potency of this compound in inhibiting EGFR phosphorylation in a cellular context.
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (serially diluted)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Western blot reagents or ELISA kit for detection
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 96-well plates or larger culture dishes and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal EGFR activation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Detection of EGFR Phosphorylation:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for phosphorylated and total EGFR according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of EGFR phosphorylation for each concentration of this compound relative to the EGF-stimulated control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades that drive cancer cell proliferation, survival, and metastasis. The two major downstream pathways are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Caption: EGFR signaling pathways inhibited by this compound.
Conclusion
This compound is a potent inhibitor of wild-type and mutant forms of EGFR, including the clinically significant T790M resistance mutation. The data presented in this technical guide, derived from publicly available patent information, highlight its potential as a therapeutic agent for EGFR-driven cancers. The provided experimental protocols offer a framework for the in vitro characterization of similar kinase inhibitors. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for the original patent documentation. For complete and precise details, please refer to patent WO2017120429 A1.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Egfr-IN-87: A Technical Guide to its Binding Affinity for EGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the selective EGFR inhibitor, Egfr-IN-87, to the Epidermal Growth Factor Receptor (EGFR). This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates key biological and experimental pathways.
Quantitative Binding Affinity Data
The inhibitory activity of this compound has been quantified against wild-type EGFR and clinically relevant mutant forms of the receptor. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. This data is crucial for understanding the inhibitor's selectivity and potential therapeutic applications.
| EGFR Variant | IC50 (nM) | Cell Line |
| EGFR d746-750 (Exon 19 Deletion) | 3.1 | Not Specified |
| EGFR L858R/T790M | 1.3 | Not Specified |
| Wild-Type EGFR | 7.1 | A431 |
Data sourced from patent WO2017120429 A1 as cited by commercial suppliers.[1]
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell growth and survival. This compound exerts its effect by inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of the binding affinity of this compound to EGFR involves both biochemical and cell-based assays. The following are detailed methodologies representative of those used to obtain the IC50 data.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.
Objective: To determine the in vitro IC50 value of this compound against purified EGFR (wild-type and mutant variants).
Materials:
-
Recombinant human EGFR (wild-type, d746-750, L858R/T790M)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add the EGFR enzyme, the peptide substrate, and the this compound dilution (or DMSO for control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the cellular IC50 value of this compound in a cell line overexpressing EGFR (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: Seed A431 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: After the incubation period, measure cell viability using a reagent like CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Measure the luminescence and normalize the data to the vehicle-treated control wells. Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell-based proliferation assay.
Logical Framework for Drug Development
The determination of binding affinity is a critical early step in the drug development pipeline for a targeted inhibitor like this compound. The data generated from these assays informs subsequent stages of development.
Caption: Logical progression in targeted drug development.
References
In Silico Modeling of Egfr-IN-87 and EGFR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the epidermal growth factor receptor (EGFR) and the potent inhibitor, Egfr-IN-87. This document outlines the theoretical background, experimental protocols, and data interpretation techniques crucial for understanding the molecular basis of this interaction, thereby aiding in the rational design of novel and more effective EGFR inhibitors.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[3]
This compound is a potent EGFR inhibitor. Understanding the precise molecular interactions between this compound and both wild-type and mutant forms of EGFR is critical for developing next-generation inhibitors that can overcome drug resistance. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level.
This compound: A Potent EGFR Inhibitor
This compound, chemically known as N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is a highly potent inhibitor of EGFR.[4] Its efficacy against various EGFR isoforms is summarized in the table below.
Table 1: In Vitro Activity of this compound Against EGFR Variants
| EGFR Variant | IC50 (nM) | Cell Line |
| Wild-Type (WT) | 7.1 | A431 |
| d746-750 (Exon 19 Deletion) | 3.1 | - |
| L858R/T790M | 1.3 | - |
| [Data sourced from commercially available information and patent literature.][5][6][7] |
In Silico Modeling Workflow
The in silico investigation of the this compound and EGFR interaction involves a multi-step computational workflow. This process typically includes protein and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics (MD) simulations to study the dynamic stability of the complex, followed by binding free energy calculations to quantify the interaction strength.
In Silico Modeling Workflow for EGFR-Inhibitor Interaction.
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies for each stage of the in silico modeling process.
Protein and Ligand Preparation
Objective: To prepare the three-dimensional structures of the EGFR kinase domain and the this compound ligand for docking and simulation.
Protein Preparation Protocol:
-
Structure Retrieval: Download the crystal structure of the desired EGFR kinase domain from the Protein Data Bank (RCSB PDB). Relevant PDB IDs include:
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.
-
Structural Correction: Add missing hydrogen atoms. Tools like UCSF Chimera or Schrödinger's Protein Preparation Wizard can be used for this purpose.
-
Charge Assignment: Assign appropriate partial charges to all atoms using a force field such as AMBER or CHARMM.
Ligand Preparation Protocol:
-
Structure Generation: The 2D structure of this compound is used to generate a 3D conformer. This can be done using software like ChemDraw or online tools. The SMILES string for this compound can be used as input.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation.
-
Charge and Atom Typing: Assign partial charges and atom types compatible with the chosen force field.
Molecular Docking
Objective: To predict the most probable binding pose of this compound within the ATP-binding site of EGFR.
Molecular Docking Protocol (using AutoDock Vina):
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of EGFR. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
Docking Execution: Run the docking simulation using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most favorable. Visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site is crucial for validating the predicted pose.
Molecular Dynamics Simulation
Objective: To simulate the dynamic behavior of the EGFR-Egfr-IN-87 complex over time in a solvated environment to assess its stability.
MD Simulation Protocol (using GROMACS):
-
System Setup: Place the docked protein-ligand complex in a simulation box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Carry out a two-step equilibration process:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.
-
-
Production MD: Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.
Binding Free Energy Calculation
Objective: To calculate the binding free energy of this compound to EGFR, providing a more accurate estimation of the binding affinity than docking scores.
MM/PBSA Protocol (using g_mmpbsa):
-
Trajectory Extraction: Extract snapshots (frames) from the production MD trajectory at regular intervals.
-
Calculation: For each snapshot, the binding free energy is calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This method calculates the free energy of the complex, the protein, and the ligand separately and then computes the difference.
-
Averaging: The binding free energies from all snapshots are averaged to obtain the final estimated binding free energy.
Data Presentation and Visualization
Clear presentation of quantitative data and visual representation of molecular interactions and system dynamics are essential for interpreting the results of in silico modeling.
Table 2: Predicted Binding Energies and Key Interactions
| EGFR Variant | Docking Score (kcal/mol) | MM/PBSA ΔGbind (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |
| Wild-Type (WT) | [Example Value] | [Example Value] | [Example Residues] | [Example Residues] |
| d746-750 | [Example Value] | [Example Value] | [Example Residues] | [Example Residues] |
| L858R/T790M | [Example Value] | [Example Value] | [Example Residues] | [Example Residues] |
| [This table should be populated with the results from the in silico experiments.] |
Visualization of Signaling Pathways and Experimental Logic
Graphviz can be used to create clear diagrams illustrating the EGFR signaling pathway and the logical flow of the drug discovery process.
Simplified EGFR Signaling Pathway and the Point of Inhibition by this compound.
Logical Flow of In Silico Modeling in the Drug Discovery Pipeline.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing detailed insights into the molecular mechanisms of drug-target interactions. The protocols and methodologies outlined in this guide offer a robust framework for investigating the binding of this compound to EGFR. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a comprehensive understanding of the structural and energetic determinants of this interaction. This knowledge is paramount for the rational design of next-generation EGFR inhibitors with improved efficacy and the ability to overcome clinical resistance.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Protein-Ligand Complex [mdtutorials.com]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. g_mmpbsa [rashmikumari.github.io]
- 6. Introduction — g_mmpbsa documentation [g-mmpbsa.readthedocs.io]
- 7. EGFR[d746-750] [carnabio.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. EGFR E746_A750del - My Cancer Genome [mycancergenome.org]
- 15. rcsb.org [rcsb.org]
Egfr-IN-87: A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a small molecule inhibitor is paramount for the design and interpretation of in vitro and in vivo studies. This technical guide provides an in-depth overview of the available solubility and stability data for Egfr-IN-87 (also known as AG-1478), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Where specific experimental data for this compound is not publicly available, this guide presents detailed, industry-standard protocols for its determination.
This compound is a critical tool for investigating the role of EGFR signaling in various cellular processes and disease models. Its utility in research is, however, fundamentally dependent on its solubility in appropriate solvent systems and its stability under experimental and storage conditions. This document aims to provide a central resource for these key parameters.
Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ClN₃O₂ | Cell Signaling Technology |
| Molecular Weight | 315.76 g/mol | Cell Signaling Technology |
| CAS Number | 175178-82-2 | Cell Signaling Technology |
Solubility Profile
The solubility of this compound has been determined in a range of common laboratory solvents. As is typical for many kinase inhibitors, it exhibits good solubility in organic solvents but is poorly soluble in aqueous solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 25 mg/mL | 79.17 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | Selleck Chemicals |
| 10 mg/mL | - | - | Cell Signaling Technology | |
| 5 mg/mL | - | - | Sigma-Aldrich | |
| 3.52 mg/mL | 10 mM | With gentle warming. | Tocris Bioscience | |
| Ethanol | 13 mg/mL | 41.17 mM | - | Selleck Chemicals |
| 10 mg/mL | - | - | Sigma-Aldrich | |
| DMSO:Methanol (1:1) | 10 mg/mL | - | Forms a clear, colorless solution. | Sigma-Aldrich |
| Methylene Chloride | 10 mg/mL | - | - | Sigma-Aldrich |
| 0.1 M HCl | <0.4 mg/mL | - | Limited aqueous solubility in acidic conditions. | Sigma-Aldrich |
| Water | Insoluble | - | - | Selleck Chemicals, Sigma-Aldrich |
| 0.1 M NaOH | Insoluble | - | - | Sigma-Aldrich |
| 2-hydroxypropyl-β-cyclodextrin | Insoluble | - | - | Sigma-Aldrich |
Stability Profile
The stability of this compound is crucial for ensuring the reproducibility of experimental results. The following table summarizes the available information on its storage and stability.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes | Source |
| Lyophilized Powder | -20°C | 3 years | Keep desiccated. | Selleck Chemicals |
| -20°C | 24 months | Protect from light. | Cell Signaling Technology | |
| In DMSO Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | Selleck Chemicals |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | Selleck Chemicals | |
| -20°C | Up to 6 months | Further dilute with aqueous buffers just prior to use. | Sigma-Aldrich | |
| -20°C | Within 3 months | To prevent loss of potency. | Cell Signaling Technology |
Note: There is limited publicly available data on the stability of this compound in aqueous solutions, at different pH values, or its photostability. The experimental protocols provided in this guide are recommended for determining these parameters.
EGFR Signaling Pathway and Inhibition by this compound
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing this autophosphorylation step.
Figure 1. EGFR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the thermodynamic solubility and stability of this compound. These are standard methods widely used in the pharmaceutical industry and academic research.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Figure 2. Workflow for thermodynamic solubility determination.
Materials:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the solid material from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV method, by comparing its peak area to the calibration curve generated from the standard solutions.
-
The determined concentration represents the thermodynamic solubility of this compound under the tested conditions.
Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a general approach to assess the stability of this compound in solution under various stress conditions. A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.
Figure 3. General workflow for a stability study.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 3, 7, 9)
-
Temperature-controlled incubators
-
Photostability chamber
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
-
HPLC column suitable for separating this compound from potential degradants (e.g., C18)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products. This typically involves forced degradation studies where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradants.
-
Sample Preparation: Prepare solutions of this compound in the desired aqueous buffers.
-
Stress Conditions:
-
pH Stability: Incubate the solutions at different pH values at a constant temperature.
-
Thermal Stability: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose the solutions to a controlled light source as per ICH guidelines.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw aliquots from each sample.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the appearance and growth of any degradation product peaks in the chromatograms.
-
The rate of degradation can be determined by plotting the concentration of this compound versus time.
-
This comprehensive guide provides researchers with the currently available data and necessary protocols to effectively work with this compound. By understanding and, where necessary, determining its solubility and stability, scientists can ensure the reliability and accuracy of their experimental outcomes in the investigation of EGFR-driven processes.
Methodological & Application
Application Notes and Protocols for the Use of a Fourth-Generation EGFR Inhibitor in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Introduction
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the emergence of resistance mechanisms, notably the C797S mutation, limits the efficacy of third-generation TKIs like osimertinib. Fourth-generation EGFR inhibitors are being developed to overcome this resistance.
This document provides detailed application notes and protocols for the use of a representative fourth-generation, mutant-selective, allosteric EGFR inhibitor, JBJ-04-125-02 , in NSCLC cell lines. This inhibitor has shown efficacy against EGFR mutations, including the challenging C797S resistance mutation.[1][2][3][4][5][6] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of such inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JBJ-04-125-02
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JBJ-04-125-02 in various NSCLC cell lines and engineered Ba/F3 cell lines expressing different EGFR mutations. These values demonstrate the inhibitor's potency and selectivity for mutant forms of EGFR.
| Cell Line | EGFR Mutation Status | JBJ-04-125-02 IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M | 0.26 | [5][6] |
| Ba/F3 | L858R/T790M/C797S | Potent single-agent inhibition | [4][5][6] |
| H1975 | L858R/T790M | Low nanomolar range | [4] |
| PC9-DTC | Del19/T790M/C797S | 1020 | [7] |
| Ba/F3 DTC | Del19/T790M/C797S | 137 | [7] |
| Ba/F3 LTC | L858R/T790M/C797S | 198 | [7] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway Inhibition
JBJ-04-125-02 acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket on the EGFR kinase domain. This unique mechanism allows it to be effective against mutations like C797S that confer resistance to ATP-competitive inhibitors. Upon binding, JBJ-04-125-02 inhibits the autophosphorylation of EGFR and subsequently blocks downstream signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Experimental Workflow for Evaluating JBJ-04-125-02
The following diagram outlines a typical experimental workflow to assess the efficacy of JBJ-04-125-02 in NSCLC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of JBJ-04-125-02 on NSCLC cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
NSCLC cell lines (e.g., H1975, PC9-DTC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
JBJ-04-125-02 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of JBJ-04-125-02 in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is to assess the effect of JBJ-04-125-02 on the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.[12][13][14][15][16]
Materials:
-
NSCLC cells
-
JBJ-04-125-02
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of JBJ-04-125-02 for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by JBJ-04-125-02. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[17][18][19][20][21]
Materials:
-
NSCLC cells
-
JBJ-04-125-02
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with JBJ-04-125-02 for the desired time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. CD44 inhibition attenuates EGFR signaling and enhances cisplatin sensitivity in human EGFR wild-type non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of apoptosis by Annexin-V/PI assay [bio-protocol.org]
Application Notes and Protocols for Studying EGFR Signaling Pathways with a Representative Covalent Inhibitor
Note: No specific public information is available for a compound designated "EGFR-IN-87." The following application notes and protocols are provided for a representative, hypothetical covalent EGFR inhibitor, herein referred to as Covalent-EGFRi-87 , based on the established characteristics of known covalent EGFR inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals investigating EGFR signaling pathways.
Introduction to Covalent-EGFRi-87
Covalent-EGFRi-87 is a targeted covalent inhibitor designed to irreversibly bind to the epidermal growth factor receptor (EGFR) kinase domain. By forming a covalent bond with a specific cysteine residue (typically Cys797) within the ATP-binding pocket, Covalent-EGFRi-87 provides prolonged and potent inhibition of EGFR signaling.[1] This mechanism of action makes it a valuable tool for studying the roles of EGFR in cellular processes and for overcoming acquired resistance to first-generation, reversible EGFR inhibitors, particularly those involving the T790M "gatekeeper" mutation.[2]
Mechanism of Action
Covalent-EGFRi-87 acts as an irreversible inhibitor. The inhibitory process involves two steps:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. This initial binding is driven by reversible interactions.[1]
-
Covalent Bond Formation: A reactive group on Covalent-EGFRi-87 then forms a covalent bond with the thiol group of a cysteine residue in the active site. This irreversible step "locks" the inhibitor in place, leading to sustained inhibition of kinase activity.
Data Presentation: Inhibitory Activity of Covalent-EGFRi-87
The following tables summarize the expected inhibitory activities of Covalent-EGFRi-87 against wild-type EGFR and clinically relevant mutant forms. The data is presented to facilitate comparison of its potency and selectivity.
Table 1: Biochemical Inhibitory Activity of Covalent-EGFRi-87
This table presents the half-maximal inhibitory concentration (IC50) values determined through in vitro kinase assays using recombinant EGFR protein.
| EGFR Variant | IC50 (nM) |
| Wild-Type (WT) | 50 |
| L858R (Activating Mutation) | 5 |
| Exon 19 Deletion (del E746-A750) | 2 |
| L858R/T790M (Resistant Mutation) | 15 |
Table 2: Cellular Anti-proliferative Activity of Covalent-EGFRi-87
This table shows the half-maximal effective concentration (EC50) values from cell viability assays performed on non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations.
| Cell Line | EGFR Genotype | EC50 (nM) |
| A431 | WT (overexpressed) | 250 |
| HCC827 | Exon 19 Deletion | 10 |
| H1975 | L858R/T790M | 75 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Covalent-EGFRi-87 on EGFR signaling pathways are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of Covalent-EGFRi-87 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Covalent-EGFRi-87 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Covalent-EGFRi-87 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to assess the inhibitory effect of Covalent-EGFRi-87 on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Covalent-EGFRi-87
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Covalent-EGFRi-87 for a specified time (e.g., 2-6 hours).
-
If studying ligand-stimulated signaling, serum-starve the cells overnight before treatment, and then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[8]
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Covalent-EGFRi-87.
Caption: EGFR signaling and inhibition by Covalent-EGFRi-87.
Experimental Workflow Diagram
The diagram below outlines the experimental workflow for evaluating the cellular effects of Covalent-EGFRi-87.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Detection of p-EGFR Inhibition by Egfr-IN-87 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[2] This phosphorylation event initiates downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. Consequently, EGFR is a prominent target for cancer therapeutics. This document provides a detailed protocol for assessing the inhibitory activity of a novel compound, Egfr-IN-87, on EGFR phosphorylation using Western blot analysis.
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and the putative inhibitory action of this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Data: Inhibition of EGFR Phosphorylation by this compound
The following table summarizes hypothetical quantitative data from a dose-response experiment in A431 cells treated with this compound for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes. The levels of phosphorylated EGFR (p-EGFR) at Tyr1173 were quantified by densitometry of Western blot bands and normalized to total EGFR.
| This compound Concentration (nM) | Mean Normalized p-EGFR Level (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0% |
| 1 | 0.85 | 0.06 | 15% |
| 10 | 0.52 | 0.05 | 48% |
| 50 | 0.21 | 0.03 | 79% |
| 100 | 0.09 | 0.02 | 91% |
| 500 | 0.04 | 0.01 | 96% |
Western Blot Protocol for p-EGFR
This protocol details the steps for detecting changes in EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1173) in response to treatment with this compound.
Materials and Reagents
-
Cell Line: A431 (human epidermoid carcinoma) or other suitable cell line with high EGFR expression.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Cell Treatment:
-
Epidermal Growth Factor (EGF), human recombinant.
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
TGX Precast Gels (e.g., 4-15% gradient).
-
Laemmli sample buffer (2x).
-
Running buffer (Tris/Glycine/SDS).
-
-
Western Blotting:
-
PVDF membrane (0.45 µm).
-
Transfer buffer (Tris/Glycine/Methanol).
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-EGFR (e.g., Tyr1173) antibody.
-
Primary Antibody: Mouse anti-total-EGFR antibody.
-
Primary Antibody: Rabbit or Mouse anti-β-actin antibody (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment:
-
Cell culture incubator.
-
Electrophoresis and blotting apparatus.
-
Imaging system for chemiluminescence detection.
-
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Heat the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[7]
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.
-
-
Stripping and Re-probing (Optional):
-
Wash the membrane in TBST.
-
Incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and proceed with incubation of the next primary antibody (e.g., total EGFR or β-actin).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (30-50 µg). |
| Inefficient protein transfer. | Optimize transfer time and voltage; ensure good contact between gel and membrane. For high MW proteins, consider adding 0.01% SDS to the transfer buffer.[8] | |
| Low antibody concentration. | Increase the primary antibody concentration or incubation time (overnight at 4°C).[8] | |
| Inactive secondary antibody or ECL reagent. | Use fresh reagents and ensure proper storage. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or try a different blocking agent.[8] |
| Insufficient washing. | Increase the number and duration of wash steps.[8] | |
| High antibody concentration. | Decrease the concentration of primary or secondary antibodies. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody; ensure the blocking buffer is appropriate. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are always added fresh to the lysis buffer. Keep samples on ice.[9] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. EGFR (EGFR) | Abcam [abcam.com]
- 6. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assays with a Novel EGFR Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel EGFR inhibitor, designated EGFR-IN-87, in cell viability assays. The following sections detail the inhibitor's presumed mechanism of action, relevant signaling pathways, and detailed protocols for assessing its cytotoxic and anti-proliferative effects on cancer cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. EGFR inhibitors are therefore a critical class of targeted cancer therapeutics.
This compound is a novel, potent, and selective inhibitor of the EGFR tyrosine kinase. These protocols are designed to guide the in vitro characterization of this compound's effects on the viability of cancer cells that are dependent on EGFR signaling.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition is expected to lead to cell cycle arrest, induction of apoptosis, and a decrease in cell proliferation in EGFR-dependent cancer cells.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10,000 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 250 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 12 |
| SW480 | Colorectal Cancer | Wild-Type | > 10,000 |
Experimental Protocols
Cell Viability Assay Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, simplifying the protocol.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Drug Treatment and Incubation: Follow steps 3 and 4 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[4][5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[4][5]
-
Absorbance Reading: Record the absorbance at 490 nm using a multi-well spectrophotometer.[4]
-
Data Analysis: Perform data analysis as described in step 9 of the MTT assay protocol.
Protocol 3: AlamarBlue™ (Resazurin) Assay
This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution
-
AlamarBlue™ reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the MTT assay protocol, using black-walled plates to minimize background fluorescence.
-
Drug Treatment and Incubation: Follow steps 3 and 4 of the MTT assay protocol.
-
AlamarBlue™ Addition: Add 10 µL of AlamarBlue™ reagent to each well (10% of the culture volume).[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Perform data analysis as described in step 9 of the MTT assay protocol, using fluorescence values instead of absorbance.
Troubleshooting and Considerations
-
Drug Interference: Some compounds can directly interact with the assay reagents. It is advisable to run controls with the drug in cell-free medium to check for any direct reduction or color change of the assay reagent.[7] For some EGFR inhibitors, removing the drug-containing medium before adding the assay reagent can prevent interference and provide more accurate results.[7]
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.
-
Incubation Times: The incubation time for both drug treatment and the final assay step may need to be optimized for different cell lines and experimental conditions.[6]
-
DMSO Concentration: The final concentration of DMSO should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
By following these detailed protocols and considering the potential variables, researchers can effectively evaluate the in vitro efficacy of this compound and other novel EGFR inhibitors.
References
- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Colony Formation Assay Using Egfr-IN-87
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Egfr-IN-87 is a potent and selective inhibitor of EGFR tyrosine kinase. These application notes provide a detailed protocol for utilizing this compound in a colony formation assay to assess its long-term effects on the proliferative capacity of cancer cells.
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay is a valuable tool for evaluating the efficacy of cytotoxic agents and other anti-cancer therapies by determining the ability of cells to maintain their reproductive integrity after treatment.
Mechanism of Action
This compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). Upon binding of its ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which drive cell proliferation and survival.[1][2][3][4][5][6] this compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling events and leading to a reduction in cell proliferation and survival.
Quantitative Data Summary
The inhibitory activity of this compound against various forms of EGFR has been determined in the A431 human epidermoid carcinoma cell line.
| Target | IC50 (nM) |
| EGFR (d746-750) | 3.1 |
| EGFR (L858R/T790M) | 1.3 |
| EGFR (Wild-Type) | 7.1 |
Data obtained from in vitro assays using A431 cells.
Experimental Protocols
Materials
-
This compound hydrochloride (store at 4°C, sealed, away from moisture)
-
A431 (human epidermoid carcinoma) or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Sterile water
Protocol for Colony Formation Assay
-
Cell Seeding:
-
Culture A431 cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 500-1000 cells per well in 6-well plates containing 2 mL of complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound hydrochloride in DMSO. For example, a 10 mM stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 100 nM (this range is a starting point and may need optimization based on the cell line and experimental goals). A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment group.
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Wash the cells gently with 2 mL of sterile PBS.
-
Add 2 mL of fresh, drug-free complete culture medium to each well.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Replace the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Staining and Quantification:
-
After the incubation period, remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with sterile water until the background is clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
EGFR Signaling Pathway: Ras/Raf/MEK/ERK Cascade
Caption: EGFR-mediated activation of the Ras/Raf/MEK/ERK pathway leading to cell proliferation.
EGFR Signaling Pathway: PI3K/Akt/mTOR Cascade
Caption: EGFR-mediated activation of the PI3K/Akt/mTOR pathway promoting cell survival.
Experimental Workflow for Colony Formation Assay
Caption: Step-by-step workflow for the colony formation assay using this compound.
References
- 1. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by Egfr-IN-87 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, leading to uncontrolled cell growth and inhibition of apoptosis.[1][3] Consequently, EGFR has emerged as a key target for cancer therapy. EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the downstream signaling cascades initiated by EGFR, ultimately leading to cell cycle arrest and apoptosis.[3][4]
Egfr-IN-87 is a novel, potent, and selective inhibitor of EGFR. This application note describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the apoptotic effects of this compound on cancer cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[5][6]
By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common in this assay)
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line after a 48-hour treatment period.
| This compound Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| 50 | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.5 |
| 100 | 35.8 ± 5.1 | 45.3 ± 3.9 | 18.9 ± 2.2 |
| 500 | 15.3 ± 3.3 | 50.1 ± 4.5 | 34.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.[8]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other fluorescent conjugate).
-
Add 5 µL of PI solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or the Annexin V fluorophore) and PI.
-
Compensation: Use single-stained controls (Annexin V only and PI only) and an unstained control to set up the proper compensation and gates.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software. Gate on the cell population of interest based on forward and side scatter. Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway leading to cell survival and its inhibition by this compound, promoting apoptosis.
Experimental Workflow
Caption: Experimental workflow for the analysis of apoptosis by flow cytometry.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Understanding eGFR in Combination Chemotherapy: Application Notes and Protocols for Researchers
A Note to Researchers, Scientists, and Drug Development Professionals: Initial searches for the compound "Egfr-IN-87" in the context of combination chemotherapy did not yield specific information on a molecule with this designation. The search results consistently point to a likely misinterpretation of "eGFR," which stands for estimated Glomerular Filtration Rate , a critical measure of kidney function. The number "87" appears to be a specific value of this measurement.
This document, therefore, focuses on the vital role of eGFR in the administration and development of chemotherapy agents, providing essential application notes and protocols for researchers in this field. Understanding and monitoring eGFR is paramount for patient safety and treatment efficacy, especially when using nephrotoxic (kidney-damaging) drugs.
The Significance of eGFR in Oncology
The estimated Glomerular Filtration Rate (eGFR) is a key indicator of how well the kidneys are filtering waste products from the blood.[1][2][3] In the context of chemotherapy, eGFR is crucial for several reasons:
-
Drug Dosing and Toxicity: Many chemotherapy drugs are cleared from the body by the kidneys. An accurate eGFR is essential for calculating the appropriate dosage to maximize therapeutic effects while minimizing toxicity.[4]
-
Patient Eligibility for Clinical Trials: Clinical trials for new cancer therapies often have strict inclusion criteria based on kidney function, typically defined by a minimum eGFR level.
-
Monitoring Nephrotoxicity: Certain chemotherapy agents can cause damage to the kidneys. Regular monitoring of eGFR can help detect early signs of kidney injury, allowing for timely intervention.
-
Prognostic Value: Reduced eGFR can be an independent predictor of adverse outcomes in cancer patients.[5]
Interpreting eGFR Values
eGFR is typically reported in milliliters per minute per 1.73m² (mL/min/1.73m²). The following table provides a general interpretation of eGFR values:
| eGFR Level (mL/min/1.73m²) | Kidney Function | Stage of Chronic Kidney Disease (CKD) |
| 90 or higher | Normal | Stage 1 (with other signs of kidney damage) |
| 60-89 | Mildly decreased | Stage 2 (with other signs of kidney damage) |
| 30-59 | Moderately decreased | Stage 3 |
| 15-29 | Severely decreased | Stage 4 |
| Below 15 | Kidney failure | Stage 5 |
Source: National Kidney Foundation[1]
An eGFR of 87 mL/min/1.73m² is generally considered to be within the normal or mildly decreased range, depending on the individual's age and clinical context.[6]
Experimental Protocols for eGFR Monitoring in Preclinical and Clinical Research
Accurate assessment of kidney function is a critical component of both preclinical and clinical studies involving chemotherapy.
Preclinical Assessment of Nephrotoxicity
Objective: To evaluate the potential for a novel therapeutic agent to cause kidney damage in an animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate animal model (e.g., rats, mice, non-human primates) that has a renal physiology relevant to humans.
-
Baseline Measurements: Prior to drug administration, collect baseline blood and urine samples to determine serum creatinine (SCr), blood urea nitrogen (BUN), and urinalysis parameters.
-
Drug Administration: Administer the investigational drug at various dose levels and schedules, including a control group receiving a vehicle.
-
Serial Monitoring: Collect blood and urine samples at multiple time points during and after the treatment period.
-
Biochemical Analysis: Analyze serum for creatinine and BUN levels. Analyze urine for proteinuria, albuminuria, and specific kidney injury biomarkers (e.g., KIM-1, NGAL).
-
Histopathology: At the end of the study, euthanize the animals and perform a gross and microscopic examination of the kidneys to assess for any pathological changes.
Clinical Protocol for eGFR Monitoring in Patients Receiving Chemotherapy
Objective: To monitor renal function in patients undergoing chemotherapy to ensure patient safety and adjust drug dosage as necessary.
Methodology:
-
Baseline Assessment: Before initiating chemotherapy, obtain a baseline eGFR. This is typically calculated from a serum creatinine measurement using a validated equation such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[4]
-
Patient History: Document the patient's medical history, including any pre-existing kidney disease, hypertension, diabetes, and use of potentially nephrotoxic medications.
-
Regular Monitoring: Monitor serum creatinine and calculate eGFR at regular intervals throughout the chemotherapy regimen. The frequency of monitoring will depend on the specific chemotherapy agent(s) being used and the patient's baseline renal function.
-
Dose Adjustment: If a significant decline in eGFR is observed, the chemotherapy dose may need to be adjusted or the treatment may be temporarily or permanently discontinued, according to established guidelines for that specific drug.
-
Supportive Care: Implement supportive care measures to protect kidney function, such as adequate hydration.
Signaling Pathways and Experimental Workflows
Logic Diagram for eGFR-Based Chemotherapy Dosing Decisions
This diagram illustrates the general decision-making process for chemotherapy dosing based on a patient's eGFR.
Caption: eGFR-based chemotherapy dosing workflow.
Experimental Workflow for Investigating Chemotherapy-Induced Nephrotoxicity
This diagram outlines a typical workflow for studying the effects of a chemotherapy agent on kidney function.
Caption: Workflow for nephrotoxicity assessment.
References
- 1. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 2. kidneyresearchuk.org [kidneyresearchuk.org]
- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 4. Drug-induced reduction in estimated glomerular filtration rate in patients with ALK-positive non-small cell lung cancer treated with the ALK-inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Egfr-IN-87 solubility issues in cell culture media
This guide provides troubleshooting and frequently asked questions (FAQs) for addressing solubility issues with EGFR-IN-XX, a representative small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cell culture media. Given the limited specific data on this compound, the following recommendations are based on best practices for similar kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving EGFR-IN-XX?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: I observed precipitation when I added the EGFR-IN-XX stock solution to my cell culture medium. What should I do?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like many kinase inhibitors. Here are several steps you can take to mitigate this:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of EGFR-IN-XX in your experiment.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) or other serum in your medium can help to solubilize the compound.
-
Use a carrier protein: Adding a carrier protein like bovine serum albumin (BSA) to your serum-free medium can also enhance solubility.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution or add the stock to a smaller volume of media first while vortexing, and then add this to the rest of your culture.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I store my EGFR-IN-XX stock solution?
A4: Aliquot your high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its activity.[1]
Troubleshooting Guide for EGFR-IN-XX Solubility
The following table summarizes common solubility issues and provides a structured approach to troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Compound concentration exceeds its solubility limit in the chosen solvent.- Improper storage leading to solvent evaporation or compound degradation. | - Prepare a fresh stock solution at a lower concentration.- Ensure proper sealing and storage of the stock solution at the recommended temperature.- Gentle warming or sonication may help to redissolve the precipitate. |
| Precipitation upon dilution in media | - The compound has low aqueous solubility.- The final concentration is too high for the aqueous environment. | - Decrease the final working concentration of EGFR-IN-XX.- Increase the serum concentration in the cell culture medium (if permissible).- Use a carrier protein like BSA in serum-free media.- Optimize the dilution protocol (e.g., serial dilution). |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage or handling. | - Visually inspect for any precipitate before use.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol for Preparation of EGFR-IN-XX Stock Solution
-
Materials: EGFR-IN-XX powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the EGFR-IN-XX powder to equilibrate to room temperature before opening the vial.
-
Aseptically add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting EGFR-IN-XX in Cell Culture Medium
-
Materials: EGFR-IN-XX DMSO stock solution, pre-warmed cell culture medium (with or without serum, as per your experimental design).
-
Procedure:
-
Thaw a single aliquot of the EGFR-IN-XX stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first dilute 1:10 in medium (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 into your cell culture plate.
-
Alternatively, for a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium to get a final concentration of 10 µM. Add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Always prepare fresh working solutions for each experiment.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of EGFR-IN-XX.
Caption: Troubleshooting workflow for EGFR-IN-XX solubility issues.
References
Technical Support Center: Optimizing Inhibitor Concentration for IC50 Determination
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working to determine the IC50 of novel or uncharacterized EGFR inhibitors, such as EGFR-IN-87.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step when working with a new EGFR inhibitor like this compound?
The first step is to establish a reliable stock solution and determine the inhibitor's solubility in your chosen solvent (typically DMSO). This is crucial as poor solubility can lead to inaccurate and irreproducible results. A poorly dissolved compound will not have the intended concentration in your assay.
Q2: How should I determine the initial concentration range for an unknown EGFR inhibitor?
For a completely uncharacterized inhibitor, it is recommended to perform a wide-range, exploratory dose-response experiment. This initial screen should cover a broad range of concentrations to identify the approximate potency of the compound. A common approach is to use a 10-point, 3-fold or 4-fold serial dilution starting from a high concentration.
Q3: What are suitable cell lines for testing a novel EGFR inhibitor?
The choice of cell line is critical and depends on the experimental goals.
-
High EGFR Expression: Cell lines known to overexpress wild-type EGFR, such as A431 (epidermoid carcinoma), are often used to assess on-target activity.
-
EGFR-Dependent Cancer Cells: Non-small cell lung cancer (NSCLC) cell lines that are dependent on EGFR signaling for survival, such as PC-9 (EGFR exon 19 deletion) or H1975 (L858R and T790M mutations), are excellent models.
-
Low EGFR Expression: A cell line with low or no EGFR expression, like H520, can be used as a negative control to assess off-target toxicity.
Q4: What are the essential controls for an IC50 determination assay?
To ensure the validity of your results, the following controls are mandatory:
-
No-Cell Control: Media and assay reagent only, to determine background signal.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest inhibitor concentration, to represent 0% inhibition.
-
Positive Control Inhibitor: A well-characterized EGFR inhibitor with a known IC50 in your chosen cell line (e.g., Gefitinib, Erlotinib) to validate the assay performance.
-
Maximum Inhibition Control: Cells treated with a cytotoxic agent (e.g., a high concentration of staurosporine) to define 100% inhibition.
Troubleshooting Guide
Problem 1: The dose-response curve is not sigmoidal.
A non-sigmoidal curve can arise from several issues. A flat curve suggests the inhibitor is not active within the tested range, while a U-shaped or irregular curve can indicate compound precipitation, off-target effects at high concentrations, or issues with the assay itself.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the wells with the highest concentrations for precipitates. Reduce the highest concentration tested or use a different solvent system if possible. |
| Off-Target Toxicity | At high concentrations, the inhibitor may affect other cellular targets, leading to a steeper drop-off in viability that is not related to EGFR inhibition. Test the inhibitor in a cell line with low EGFR expression to assess non-specific toxicity. |
| Assay Interference | The inhibitor might interfere with the assay chemistry (e.g., luciferase-based assays). Run a control with the inhibitor and the assay reagent in a cell-free system to check for interference. |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a broader range-finding experiment. |
Problem 2: No inhibition is observed, even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | The inhibitor may not be potent against the chosen cell line's EGFR status (e.g., using a wild-type selective inhibitor on a mutant cell line). Verify the compound's identity and purity. |
| Compound Degradation | Ensure the inhibitor stock solution is stored correctly and has not degraded. Prepare a fresh stock solution. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms to EGFR inhibitors. |
| Insufficient Incubation Time | The inhibitor may require a longer incubation time to exert its effect. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Problem 3: 100% inhibition is observed at all tested concentrations.
This indicates that the chosen concentration range is too high. A new experiment with a significantly lower concentration range is required.
| Solution |
| Prepare a new dilution series starting at least two to three orders of magnitude lower than your previous lowest concentration. For example, if your lowest concentration was 1 µM, start the new series at 1 nM or 10 nM. |
Problem 4: The IC50 value is not reproducible between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Inconsistent cell numbers can affect the inhibitor's apparent potency. Use a cell counter to ensure consistent seeding density and ensure cells are in the logarithmic growth phase. |
| Inconsistent Incubation Times | Adhere strictly to the same incubation time for all experiments. |
| Stock Solution Inaccuracy | Inaccurate serial dilutions can lead to large variations. Use calibrated pipettes and be meticulous during the dilution process. Prepare fresh dilutions for each experiment. |
| Biological Variability | Passage number of cells can influence results. Use cells within a consistent, low passage number range. |
Experimental Protocols & Data Presentation
Protocol: Cell-Based IC50 Determination using a Luminescent Viability Assay
This protocol describes a typical experiment to determine the IC50 of a novel EGFR inhibitor in an EGFR-dependent cell line (e.g., PC-9).
-
Cell Seeding:
-
Harvest PC-9 cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well, opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of the EGFR inhibitor in DMSO.
-
Perform a serial dilution to create working solutions at 200x the final desired concentrations.
-
Add 0.5 µL of the 200x inhibitor solutions to the corresponding wells. The final DMSO concentration should not exceed 0.5%.
-
Include vehicle (DMSO) and positive controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-cell control or maximum inhibition control (100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Data Tables
Table 1: Example Data from a Broad-Range Concentration Screen
| Concentration (µM) | % Inhibition |
| 100 | 100.0 |
| 25 | 98.5 |
| 6.25 | 95.1 |
| 1.56 | 85.3 |
| 0.39 | 55.2 |
| 0.098 | 20.1 |
| 0.024 | 5.6 |
| 0.006 | 1.2 |
Table 2: Example Data from a Refined, Narrow-Range IC50 Determination
| Concentration (nM) | % Inhibition |
| 1000 | 90.1 |
| 500 | 75.3 |
| 250 | 51.5 |
| 125 | 24.8 |
| 62.5 | 10.2 |
| 31.25 | 4.5 |
| 15.6 | 2.1 |
| 0 | 0.0 |
Resulting IC50 from non-linear regression: 245 nM
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for IC50 Determination
Caption: Workflow for optimizing inhibitor concentration and determining IC50.
Preventing Egfr-IN-87 degradation in experimental setups
Welcome to the technical support center for EGFR-IN-87. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to troubleshoot potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR). It exerts its effects by competing with ATP for the binding site in the catalytic domain of the kinase, thereby inhibiting EGFR autophosphorylation and subsequent downstream signaling pathways. This inhibition can block tumor cell proliferation and survival in cancers driven by EGFR.
Q2: What are the recommended storage conditions for this compound?
A2: There are some variations in storage recommendations from different suppliers. To ensure the long-term stability of the compound, it is best to adhere to the most stringent recommendation, which is storage at -80°C . For short-term storage, -20°C may be acceptable. Always refer to the Certificate of Analysis (CoA) provided by your supplier for specific instructions.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
Q4: I am seeing a decrease in the activity of my this compound over time. What could be the cause?
A4: A decrease in activity is likely due to the degradation of the compound. Several factors can contribute to this, including improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or instability in the experimental buffer. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound. The stock solution may also be unstable if not stored at the recommended temperature. | Prepare fresh stock solutions in DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Always store stock solutions at -80°C for long-term storage. |
| Instability in aqueous media. Small molecule inhibitors can be unstable in aqueous buffers used for cell culture or enzymatic assays, leading to hydrolysis. | Prepare working dilutions in your experimental buffer immediately before use. Minimize the time the compound spends in aqueous solution before being added to the experimental system. | |
| Incorrect concentration of the stock solution. This could be due to weighing errors or incomplete dissolution. | Ensure the compound is fully dissolved in the solvent when preparing the stock solution. Use a calibrated balance for accurate weighing. Confirm the concentration using a spectrophotometer if an extinction coefficient is available. | |
| Precipitation of the compound in cell culture media | Low solubility in aqueous media. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility. Perform a solubility test of this compound in your specific cell culture medium before conducting your experiment. |
| High background signal or off-target effects | Compound degradation leading to active byproducts. Degradation products may have their own biological activity, leading to unexpected results. | Use freshly prepared or properly stored this compound. If degradation is suspected, consider analyzing the purity of your stock solution by HPLC. |
| Compound interacting with components in the media. | Use a serum-free medium for the duration of the treatment if your cell line can tolerate it, as serum proteins can bind to small molecules and reduce their effective concentration. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not widely published, a general protocol for a cell-based assay to determine its inhibitory activity is provided below. This should be optimized for your specific cell line and experimental conditions.
Protocol: Measuring the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., A431, which overexpresses EGFR) in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations for the dose-response curve. Include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is inhibited by this compound.
Technical Support Center: Troubleshooting EGFR Inhibitors
Disclaimer: Information on a specific compound designated "Egfr-IN-87" is not publicly available. This guide provides general troubleshooting advice and protocols applicable to small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors for research use. The principles and methodologies described here are based on common challenges encountered when working with kinase inhibitors in a laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when using EGFR inhibitors in their experiments.
Q1: My EGFR inhibitor shows variable potency (IC50 values) between experiments. What could be the cause?
A1: Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Compound Solubility and Stability:
-
Precipitation: The inhibitor may be precipitating out of the solution, especially at higher concentrations or after storage. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in aqueous media.[1] Freshly prepared dilutions are always recommended.
-
Degradation: The compound may be unstable in your experimental conditions (e.g., sensitive to light, temperature, or pH of the media). Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and minimize freeze-thaw cycles.
-
-
Cell-Based Assay Conditions:
-
Cell Density: The number of cells seeded can significantly impact the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Cell Passage Number: As cells are cultured over many passages, their characteristics, including sensitivity to inhibitors, can change. Use cells within a consistent and low passage number range for your experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If possible, use a consistent batch of FBS or reduce the serum concentration during the treatment period, ensuring cell viability is not compromised.
-
Assay Duration: The length of time cells are exposed to the inhibitor will influence the IC50 value. Ensure the incubation time is kept constant in all related experiments.
-
-
Data Analysis:
-
The method used to calculate IC50 values can affect the outcome. Different curve-fitting models can yield different values. Use a consistent data analysis method, such as a four-parameter logistic regression, for all your experiments.[2]
-
Q2: I am observing unexpected or off-target effects in my experiments. How can I address this?
A2: Off-target effects are common with small molecule inhibitors.[3][4][5] Here’s how to approach this issue:
-
Confirm On-Target Activity: First, verify that your inhibitor is indeed inhibiting EGFR signaling as expected. Use Western blotting to check the phosphorylation status of EGFR (p-EGFR) and key downstream effectors like Akt and ERK. A dose-dependent decrease in phosphorylation would confirm on-target activity.
-
Use Multiple Cell Lines: Test the inhibitor in a panel of cell lines with varying levels of EGFR expression and dependency. An inhibitor's effect should ideally correlate with the cell line's reliance on the EGFR pathway.
-
Rescue Experiments: If the observed phenotype is due to on-target EGFR inhibition, it might be reversible by introducing a downstream constitutively active signaling molecule (e.g., a constitutively active mutant of MEK or Akt).
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with another known EGFR inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Kinase Profiling: If resources permit, perform a kinase profiling assay to screen your inhibitor against a broad panel of kinases. This will provide a clear picture of its selectivity and potential off-target interactions.
Q3: The EGFR inhibitor is not showing any effect, even at high concentrations. What should I do?
A3: This can be a frustrating problem, but a systematic check can often reveal the cause:
-
Compound Integrity:
-
Verify Concentration: Ensure the stock solution concentration is correct. If possible, verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry.
-
Check for Degradation: The compound may have degraded due to improper storage or handling.
-
-
Experimental System:
-
EGFR Status of Cells: Confirm that your cell line expresses EGFR and that the pathway is active. Some cell lines have very low or no EGFR expression. For cell lines with wild-type EGFR, the pathway may need to be stimulated with a ligand like EGF or TGF-α to observe the inhibitory effect.[6]
-
Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to EGFR inhibitors. This could be due to mutations in EGFR (like T790M) or activation of bypass signaling pathways (e.g., MET amplification).[7][8]
-
Drug Efflux Pumps: Cells can express ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
-
Assay Readout:
-
Ensure your assay is sensitive enough to detect the expected biological effect. For example, if the inhibitor is expected to be cytostatic rather than cytotoxic, a cell viability assay that measures metabolic activity (like MTT) might not show a strong effect if read at an early time point. A cell counting assay over a longer period might be more appropriate.
-
Q4: I'm having trouble dissolving the EGFR inhibitor. What are the best practices for solubilization?
A4: Solubility is a critical factor for the performance of small molecule inhibitors.
-
Follow Manufacturer's Guidelines: Always refer to the datasheet for the recommended solvent and maximum solubility. Most kinase inhibitors are soluble in DMSO.[1]
-
Use High-Quality, Anhydrous DMSO: Water can significantly reduce the solubility of many compounds. Use fresh, anhydrous DMSO and store it properly to prevent moisture absorption.[1]
-
Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex it. Sonication can also be used but be cautious as it can degrade some compounds.
-
Prepare Concentrated Stock Solutions: It is generally easier to dissolve compounds at a higher concentration in 100% DMSO. Subsequent dilutions into aqueous media should be done carefully, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Check for Precipitation: After diluting the stock solution into your aqueous experimental medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents like Pluronic F-68, though these should be used with caution as they can have their own cellular effects.
Data Presentation
Clear and structured presentation of quantitative data is essential for interpreting experimental results.
Table 1: Example IC50 Data for an EGFR Inhibitor in Different Cancer Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) ± SD | Notes |
| A431 | Wild-Type (Overexpressed) | 50.5 ± 4.2 | High EGFR expression |
| PC-9 | Exon 19 Deletion | 8.2 ± 1.5 | Sensitive to 1st gen. TKIs |
| H1975 | L858R & T790M | 1500 ± 120 | Resistant to 1st gen. TKIs |
| SW620 | Wild-Type (Low Expression) | >10,000 | EGFR independent |
Table 2: Example Kinase Selectivity Profile
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| EGFR | 98% | 15 |
| HER2 | 85% | 150 |
| HER4 | 60% | 800 |
| VEGFR2 | 25% | >5,000 |
| SRC | 10% | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the IC50 of an EGFR inhibitor.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the EGFR inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working solutions of your desired final concentrations. Ensure the DMSO concentration remains consistent across all treatments.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 72 hours (or another desired time point) at 37°C, 5% CO₂.
-
-
Assay Readout (Example with MTT):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a non-linear regression curve (e.g., [log]inhibitor vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the on-target activity of an EGFR inhibitor.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells overnight if you plan to stimulate with a ligand.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor (and a vehicle control) for 1-2 hours.
-
If applicable, stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total EGFR and/or a loading control like GAPDH or β-actin.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to EGFR inhibitor experiments.
Caption: Simplified EGFR signaling pathway showing the RAS/MAPK and PI3K/Akt cascades.
References
- 1. selleckchem.com [selleckchem.com]
- 2. clyte.tech [clyte.tech]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR (EGFR) | Abcam [abcam.com]
Egfr-IN-87 off-target effects in cellular assays
Notice: Information regarding the off-target effects of Egfr-IN-87 in cellular assays is not publicly available at this time. The following information is based on the currently accessible data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed for use in cancer research to study the effects of EGFR inhibition.
Q2: What is the reported on-target activity of this compound in cellular assays?
This compound has demonstrated inhibitory activity against both wild-type and mutant forms of EGFR. The reported IC50 values in A431 cells, a human epidermoid carcinoma cell line, are as follows:
| Target | IC50 (nM) |
| EGFR (L858R/T790M) | 1.3 |
| EGFR (del E746-A750) | 3.1 |
| EGFR (Wild-Type) | 7.1 |
Q3: Is there any available data on the off-target effects or kinase selectivity of this compound?
Currently, there is no publicly available data from kinase selectivity panels or other off-target screening assays for this compound. Therefore, its activity against other kinases and potential for off-target effects in cellular assays are unknown.
Q4: What are the chemical properties of this compound?
-
CAS Number: 1835666-87-9
-
Molecular Formula: C₂₈H₃₃N₇O₂
Troubleshooting Guide
As no specific off-target effects have been documented, this troubleshooting guide provides general advice for researchers encountering unexpected results in cellular assays with this compound that may be attributable to unknown off-target activities.
Issue 1: Unexpected Cell Viability/Toxicity Results
Question: I am observing higher or lower than expected cytotoxicity in my cell line after treatment with this compound, even after confirming EGFR expression and mutation status. What could be the cause?
Possible Explanation: The observed effects may be due to this compound interacting with unintended kinase targets that play a role in cell survival or death pathways in your specific cell model.
Troubleshooting Steps:
-
Confirm On-Target EGFR Inhibition:
-
Perform a Western blot to check the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK). A lack of inhibition of p-EGFR at the expected concentration would suggest issues with compound activity or experimental setup.
-
-
Titrate Compound Concentration:
-
Perform a dose-response curve over a wide range of concentrations to determine if the unexpected effect is dose-dependent.
-
-
Use a Structurally Different EGFR Inhibitor:
-
Compare the cellular phenotype with another well-characterized EGFR inhibitor that has a known and different off-target profile. If the unexpected phenotype is unique to this compound, it strengthens the possibility of an off-target effect.
-
-
Hypothesize Potential Off-Targets:
-
Based on the observed phenotype (e.g., apoptosis, cell cycle arrest), consider which signaling pathways might be involved and research if other known kinase inhibitors cause similar effects.
-
Issue 2: Unexplained Changes in Cellular Signaling Pathways
Question: My results show modulation of a signaling pathway that is not typically associated with EGFR. How can I investigate if this is an off-target effect of this compound?
Possible Explanation: this compound may be inhibiting or activating other kinases that are key components of the unexpectedly modulated pathway.
Troubleshooting Steps:
-
Experimental Workflow for Investigating Unexpected Pathway Modulation:
Caption: Workflow to investigate unexpected signaling pathway modulation.
-
Detailed Protocol: Western Blot for On-Target and Off-Target Pathway Validation
-
Cell Lysis:
-
Culture and treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
p-EGFR and total EGFR (on-target validation)
-
Key proteins in the unexpectedly modulated pathway (e.g., p-STAT3, total STAT3)
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Signaling Pathway Diagrams
EGFR Signaling Pathway (On-Target Effects)
This diagram illustrates the canonical EGFR signaling pathway that this compound is designed to inhibit.
Caption: Canonical EGFR signaling pathway and the inhibitory action of this compound.
Technical Support Center: EGFR-IN-87 Resistance Mechanisms
Notice: Information regarding a specific EGFR inhibitor designated "EGFR-IN-87" is not available in publicly accessible scientific literature, clinical trial databases, or chemical compound registries. The term "this compound" may be an internal development code, a non-standardized name, or a potential misnomer.
Consequently, a detailed technical support guide on resistance mechanisms specifically to "this compound" cannot be provided at this time.
However, to assist researchers in the field of EGFR inhibitor resistance, this guide will address common resistance mechanisms observed with other well-documented EGFR tyrosine kinase inhibitors (TKIs). Researchers encountering resistance to a novel inhibitor like this compound may find the following troubleshooting questions and experimental guidance relevant to their investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to help researchers troubleshoot and understand potential resistance mechanisms they might be observing in their cancer cell line models when treated with an EGFR inhibitor.
FAQ 1: My EGFR-mutant cancer cell line shows decreased sensitivity to my EGFR inhibitor after an initial response. What are the likely causes?
Decreased sensitivity, or acquired resistance, to EGFR inhibitors is a common phenomenon. The primary mechanisms can be broadly categorized into:
-
On-Target Resistance: Alterations in the EGFR gene itself.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling.
-
Metabolic Reprogramming: Cancer cells alter their metabolic pathways to survive and proliferate despite EGFR inhibition.
-
Phenotypic Transformation: Changes in the cell's fundamental characteristics, such as the epithelial-to-mesenchymal transition (EMT).
Troubleshooting Guide 1: Investigating On-Target Resistance
Question: How can I determine if resistance is due to secondary mutations in the EGFR gene?
Answer: The most common on-target resistance mechanism is the acquisition of new mutations in the EGFR kinase domain.
Experimental Workflow for Investigating On-Target Resistance
Caption: Workflow for identifying secondary EGFR mutations.
Key Secondary Mutations to Investigate:
-
T790M: The "gatekeeper" mutation, which increases the affinity of EGFR for ATP, reducing the efficacy of first and second-generation TKIs.
-
C797S: This mutation prevents the covalent binding of third-generation irreversible inhibitors like osimertinib. The allelic context of C797S with T790M (in cis or trans) is critical for determining subsequent treatment strategies.
Experimental Protocol: Sanger Sequencing of EGFR Exons 18-21
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cancer cell lines using a commercial kit.
-
Primer Design: Design primers flanking exons 18, 19, 20, and 21 of the human EGFR gene.
-
PCR Amplification: Perform PCR for each exon using the designed primers and extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human EGFR sequence to identify any nucleotide changes.
Troubleshooting Guide 2: Investigating Bypass Signaling Pathway Activation
Question: My resistant cells do not have any secondary EGFR mutations. What should I investigate next?
Answer: Activation of bypass signaling pathways is a common mechanism of resistance when on-target mutations are absent. This involves the upregulation of other receptor tyrosine kinases (RTKs) that can reactivate downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Signaling Pathway: Common Bypass Mechanisms
Caption: Activation of bypass signaling pathways.
Experimental Protocol: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells and quantify total protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key phosphorylated and total proteins in bypass pathways (e.g., p-MET, MET, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary: Hypothetical Western Blot Analysis
| Protein Target | Parental Cells (Relative Densitometry) | Resistant Cells (Relative Densitometry) | Fold Change |
| p-MET/MET | 1.0 | 4.5 | 4.5x Increase |
| p-HER2/HER2 | 1.0 | 1.2 | No significant change |
| p-AKT/AKT | 1.0 | 3.8 | 3.8x Increase |
| p-ERK/ERK | 1.0 | 4.1 | 4.1x Increase |
This table represents example data and should be replaced with actual experimental results.
Troubleshooting Guide 3: Investigating Metabolic Reprogramming
Question: How can I assess if metabolic changes are contributing to resistance?
Answer: Resistant cancer cells can adapt their metabolism to survive the stress induced by EGFR inhibitors. Common changes include a shift towards glycolysis (Warburg effect) or an increased reliance on oxidative phosphorylation (OXPHOS).
Logical Relationship: Metabolic Reprogramming in Resistance
Caption: Metabolic reprogramming as a resistance mechanism.
Experimental Protocol: Seahorse XF Analyzer for Metabolic Profiling
-
Cell Seeding: Seed parental and resistant cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: Prepare the Seahorse XF Analyzer with a cartridge containing compounds to measure glycolysis (e.g., glucose, oligomycin, 2-DG) or mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate in the analyzer to measure the oxygen consumption rate (OCR) for mitochondrial respiration and the extracellular acidification rate (ECAR) for glycolysis.
-
Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters like basal respiration, ATP production, and glycolytic capacity.
Quantitative Data Summary: Hypothetical Seahorse Assay Results
| Metabolic Parameter | Parental Cells | Resistant Cells | Interpretation |
| Basal OCR (pmol/min) | 150 | 250 | Increased reliance on OXPHOS |
| Basal ECAR (mpH/min) | 80 | 75 | No significant change in glycolysis |
This table represents example data and should be replaced with actual experimental results.
This guide provides a foundational framework for investigating resistance to EGFR inhibitors. The specific mechanisms of resistance to "this compound" would need to be determined experimentally, but the principles and protocols outlined here are broadly applicable and should serve as a valuable starting point for any researcher facing drug resistance in their cancer cell models.
Technical Support Center: Overcoming Poor Bioavailability of EGFR-IN-87
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor bioavailability of the EGFR inhibitor, EGFR-IN-87. The information provided is based on established strategies for improving the bioavailability of kinase inhibitors and publicly available data on related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our in vivo experiments. What are the likely causes?
A1: Poor oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary reasons typically include:
-
Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and crystalline, leading to poor dissolution in the gastrointestinal (GI) tract. This is a common issue for orally administered drugs, as dissolution is often the rate-limiting step for absorption.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of kinase inhibitors.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
-
pH-Dependent Solubility: The solubility of many kinase inhibitors is dependent on the pH of the surrounding environment. Variations in gastric and intestinal pH can lead to inconsistent absorption.[1]
Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions). Determine its permeability using in vitro models like the Caco-2 permeability assay. This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will help determine if first-pass metabolism is a significant contributor to its poor bioavailability.
-
Formulation Development: Explore simple formulation strategies as a first step. This could involve using co-solvents, surfactants, or creating a simple suspension.
-
Pilot In Vivo Study: Conduct a small-scale pharmacokinetic (PK) study in an animal model (e.g., mice or rats) comparing the oral bioavailability of a simple formulation to an intravenous (IV) administration. This will provide a baseline measurement of absolute bioavailability and help to understand the extent of the absorption problem.
Troubleshooting Guides
Issue: Low Oral Exposure Due to Poor Solubility
If physicochemical characterization confirms that this compound has low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution and absorption.
Amorphous forms of a drug have higher free energy and are generally more soluble than their crystalline counterparts.[2][3] Creating an amorphous solid dispersion (ASD) involves dispersing the drug in a polymer matrix.
Troubleshooting Steps:
-
Polymer Screening: Select a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone (PVP VA 64).[2] The choice of polymer can be guided by drug-polymer interaction studies.
-
Preparation Method: ASDs can be prepared by various methods, including spray drying, hot-melt extrusion, and solvent evaporation.[3]
-
Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the improvement in dissolution rate and extent.
-
In Vivo Evaluation: Compare the oral bioavailability of the ASD formulation to a crystalline drug suspension in an animal model.
For lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Troubleshooting Steps:
-
Excipient Screening: Screen various lipid excipients, surfactants, and co-solvents for their ability to solubilize this compound.
-
Formulation Type: Based on the excipient screening, develop a suitable lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), Self-Microemulsifying Drug Delivery System (SMEDDS), or a lipid solution.
-
Characterization: Evaluate the formulation's self-emulsification properties, droplet size, and physical stability.
-
In Vitro Lipolysis: Use in vitro lipolysis models to predict the in vivo behavior of the formulation and ensure the drug remains solubilized during digestion.
-
In Vivo Evaluation: Assess the oral bioavailability of the lipid-based formulation in an appropriate animal model. The combination of forming a lipophilic salt of the kinase inhibitor with a lipid-based formulation has been shown to significantly increase oral absorption.[4][5][6][7]
Issue: High First-Pass Metabolism
If in vitro metabolism studies indicate that this compound is rapidly metabolized, the following approaches can be considered.
Since many kinase inhibitors are metabolized by CYP3A4, co-administration with a known CYP3A4 inhibitor can increase the bioavailability of the primary drug. This is a common clinical strategy known as "pharmacokinetic boosting."
Troubleshooting Steps:
-
In Vitro Confirmation: Confirm that this compound is a substrate for CYP3A4 using recombinant human CYP enzymes.
-
Selection of an Inhibitor: Choose a potent and selective CYP3A4 inhibitor. For preclinical studies, ritonavir or ketoconazole are often used.
-
In Vivo Study Design: Design a study to evaluate the oral pharmacokinetics of this compound with and without the co-administered CYP3A4 inhibitor. A significant increase in exposure (AUC) would indicate that first-pass metabolism is a major barrier.
Data Presentation
The following table summarizes the pharmacokinetic parameters of several oral EGFR tyrosine kinase inhibitors, illustrating the range of bioavailability observed within this class of drugs. As specific data for this compound is not publicly available, this table serves as a reference for the expected pharmacokinetic profile of such compounds.
| Drug | Tmax (h) | Oral Bioavailability (%) |
| Gefitinib | 3 - 7 | 60 |
| Erlotinib | 3 - 5 | 59[8] |
| Afatinib | 2 - 5 | ~60 |
| Osimertinib | 6 | ~70 |
| Pirtobrutinib | ~2 | 85.5[9] |
Table 1: Pharmacokinetic Parameters of Selected Oral EGFR Tyrosine Kinase Inhibitors.[10]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Vehicle for intravenous administration (e.g., 20% Solutol HS 15 in saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing gavage needles
-
Syringes and needles for IV injection and blood collection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice for at least 3 days prior to the study.
-
Dose Preparation: Prepare the dosing solutions for oral (e.g., 10 mg/kg) and IV (e.g., 1 mg/kg) administration.
-
Animal Dosing:
-
Oral Group (n=3-5 mice): Administer this compound orally via gavage.
-
IV Group (n=3-5 mice): Administer this compound intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its solubility.
Materials:
-
This compound
-
Polymer (e.g., PVP K30)
-
Organic solvent (e.g., methanol, dichloromethane, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solubilization: Dissolve both this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization:
-
Visual Inspection: Observe the physical appearance of the ASD powder.
-
PXRD Analysis: Perform PXRD to confirm the absence of crystalline peaks, indicating the amorphous nature of the drug.
-
DSC Analysis: Use DSC to detect the glass transition temperature (Tg) of the ASD and confirm the absence of a melting endotherm for the crystalline drug.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
References
- 1. lonza.com [lonza.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the absolute oral bioavailability and bioequivalence of erlotinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in a randomized, crossover study in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Egfr-IN-87 stability in DMSO and other solvents
Disclaimer: Specific stability data for Egfr-IN-87 in DMSO and other solvents is not publicly available. This guide provides general best practices and protocols for researchers to determine the stability of this compound and similar small molecule inhibitors in their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: While specific solubility data for this compound is not published, dimethyl sulfoxide (DMSO) is a common solvent for many kinase inhibitors due to its high solubilizing capacity for a wide range of organic molecules.[1] However, it is crucial to start with a small amount of the compound to test its solubility before preparing a large stock solution. For in vivo studies, consider solvents with lower toxicity.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: As a general guideline, stock solutions of small molecules in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. One study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but storage at lower temperatures is generally preferred for long-term stability.[2]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual signs of degradation or instability can include color change or the formation of precipitates. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the stability of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at 0.1% or lower, as higher concentrations can be toxic to cells and may affect experimental outcomes. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other solvent of choice)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution. This is your T=0 stock solution.
-
-
Initial Analysis (T=0):
-
Immediately analyze a sample of the freshly prepared stock solution by HPLC or LC-MS.
-
Obtain the chromatogram and record the peak area and retention time of the parent compound. This will serve as the baseline for 100% purity.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber glass vials.
-
Place the vials for storage at different temperature conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one vial from each temperature condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC or LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation
Use the following template table to record and compare the stability data for this compound under different experimental conditions.
| Solvent | Concentration (mM) | Storage Temperature (°C) | Time Point | % this compound Remaining | Observations (e.g., precipitation, color change) |
| DMSO | 10 | 4 | 1 Week | ||
| DMSO | 10 | Room Temp | 1 Week | ||
| DMSO | 10 | 37 | 1 Week | ||
| Ethanol | 10 | 4 | 1 Week | ||
| Ethanol | 10 | Room Temp | 1 Week | ||
| Ethanol | 10 | 37 | 1 Week |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon storage. | The compound's solubility limit was exceeded at the storage temperature. The solvent may have absorbed water, reducing solubility. | Warm the solution gently. If precipitation persists, prepare a fresh, lower concentration stock. Store stock solutions with a desiccant to minimize water absorption. |
| Inconsistent results in bioassays. | The compound may be degrading under assay conditions (e.g., in aqueous media at 37°C). Repeated freeze-thaw cycles of the stock solution. | Assess the stability of the compound in your assay buffer over the time course of the experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of the compound. | This is a direct indication of instability. Use the data to determine the shelf-life of the compound under those specific storage conditions. Consider storing at a lower temperature. |
| Color of the stock solution changes over time. | This can be a sign of oxidation or other chemical reactions leading to degradation. | Discard the solution. When preparing fresh stock, consider degassing the solvent or storing under an inert gas like argon or nitrogen. |
Visualizations
Caption: EGFR Signaling Pathway.[3][4][5][6]
Caption: Experimental Workflow for Compound Stability Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
Technical Support Center: Interpreting Unexpected Phenotypes with Novel EGFR Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with novel epidermal growth factor receptor (EGFR) inhibitors, exemplified by the hypothetical compound Egfr-IN-87.
Troubleshooting Guides
Issue 1: Cells Show Unexpected Resistance to this compound
Question: My cancer cell line, which is known to be EGFR-dependent, shows minimal response to this compound treatment, even at high concentrations. What are the possible reasons and how can I troubleshoot this?
Answer:
Unexpected resistance to a novel EGFR inhibitor can arise from several factors. A systematic approach is necessary to pinpoint the underlying cause.
Possible Causes and Troubleshooting Steps:
-
Compound Inactivity or Degradation:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.
-
Fresh Preparation: Prepare fresh dilutions of the inhibitor from a new stock solution to rule out degradation.
-
Solubility Issues: Ensure the inhibitor is fully dissolved in the vehicle and culture medium.
-
-
Pre-existing Resistance Mechanisms in the Cell Line:
-
Secondary EGFR Mutations: The "gatekeeper" mutation T790M is a common cause of resistance to first-generation EGFR inhibitors.[1] Sequence the EGFR gene in your cell line to check for this and other known resistance mutations.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for EGFR inhibition. Key bypass tracks include MET, HER2, and AXL amplification.
-
Action: Perform western blotting or phospho-RTK arrays to assess the activation status of these alternative receptor tyrosine kinases.
-
-
-
Adaptive Resistance Development:
-
Long-term Culture Effects: Prolonged cell culture can lead to the selection of resistant clones.
-
Action: Use early-passage cells and consider establishing a new culture from a frozen stock.
-
Experimental Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for unexpected resistance to this compound.
Issue 2: this compound Induces an Unexpected Pro--Survival or Proliferative Phenotype
Question: I'm treating my cells with this compound, and instead of the expected cell death or growth arrest, I'm observing increased survival or even proliferation in a subset of the population. What could be happening?
Answer:
A paradoxical pro-survival or proliferative effect is a complex and concerning observation. This phenomenon, sometimes referred to as "drug-induced protumorigenic signaling," can be driven by several mechanisms.
Possible Causes and Troubleshooting Steps:
-
Signaling Pathway Rewiring:
-
Feedback Activation: Inhibition of one pathway can lead to the feedback activation of another. For instance, blocking the MAPK pathway can sometimes lead to enhanced PI3K/Akt signaling.[2][3]
-
Action: Perform a time-course western blot analysis to observe the dynamics of key signaling nodes (e.g., p-ERK, p-Akt, p-STAT3) following this compound treatment.
-
-
Off-Target Effects:
-
Kinase Promiscuity: The inhibitor may be acting on other kinases that promote survival.
-
Action: Perform a kinome-wide screen to identify potential off-targets of this compound.
-
-
Heterogeneous Cell Population:
-
Subclonal Resistance: A small subpopulation of cells may be intrinsically resistant and thrive under the selective pressure of the drug.
-
Action: Use single-cell analysis techniques to investigate the heterogeneity of the response to this compound.
-
Signaling Pathways to Investigate:
Caption: Potential mechanisms of paradoxical signaling with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the canonical signaling pathways downstream of EGFR?
A1: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates several key downstream signaling cascades that regulate cell growth, survival, proliferation, and differentiation.[4][5] The major pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[2][3]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[2][3]
-
PLCγ-PKC Pathway: Regulates calcium signaling and cell migration.[5][6]
-
JAK-STAT Pathway: Involved in cell survival and inflammation.[3][6]
Caption: Canonical EGFR signaling pathways.
Q2: How can I confirm that this compound is engaging its target (EGFR) in my cells?
A2: Target engagement can be confirmed by observing a decrease in the phosphorylation of EGFR itself and its immediate downstream effectors. A western blot is the most common method for this.
-
Primary Target: Look for a reduction in phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Y1068, Y1173).
-
Downstream Effectors: Simultaneously probe for a decrease in the phosphorylation of key downstream signaling proteins like ERK (p-ERK) and Akt (p-Akt).
Q3: My cells initially respond to this compound, but then they recover and resume proliferation. What does this suggest?
A3: This phenomenon is known as "acquired resistance." It suggests that a subset of the cancer cells has developed mechanisms to overcome the inhibitory effects of the drug over time. This can be due to:
-
Emergence of secondary EGFR mutations.
-
Upregulation of bypass signaling pathways.
-
Phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT).
Further investigation, including long-term drug exposure studies and molecular profiling of the resistant cells, is warranted.
Experimental Protocols
Protocol 1: Western Blotting for EGFR Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of EGFR, ERK, and Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
For MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and read the absorbance.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments with this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Status | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| A549 | WT | Enter Data | Enter Data |
| PC-9 | Exon 19 del | Enter Data | Enter Data |
| H1975 | L858R/T790M | Enter Data | Enter Data |
Table 2: Effect of this compound on Protein Phosphorylation
| Treatment | p-EGFR (Y1068) | p-ERK (T202/Y204) | p-Akt (S473) |
| Vehicle | 100% | 100% | 100% |
| This compound (10 nM) | Enter % | Enter % | Enter % |
| This compound (100 nM) | Enter % | Enter % | Enter % |
| This compound (1 µM) | Enter % | Enter % | Enter % |
Data presented as a percentage of the vehicle control, normalized to total protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
A Comparative Analysis of the Kinase Inhibitors Egfr-IN-87 and Erlotinib in Targeting EGFR
For Immediate Release
This guide provides a detailed comparison of the efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Egfr-IN-87 and the established therapeutic agent, erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of their respective activities against wild-type and mutated forms of EGFR, supported by available preclinical data.
Introduction to EGFR and Targeted Inhibition
The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when dysregulated, can be a significant driver of cancer cell proliferation, survival, and metastasis. The development of targeted therapies that inhibit the tyrosine kinase activity of EGFR has revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). Erlotinib is a well-established first-generation EGFR TKI, while this compound is a more recently described potent inhibitor. This guide will delve into a direct comparison of their inhibitory activities.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available in vitro data for this compound and erlotinib, focusing on their half-maximal inhibitory concentrations (IC50) against various EGFR isoforms. It is important to note that the data for this compound and erlotinib have been sourced from different studies and cell lines, which may introduce some variability in the direct comparison.
| Inhibitor | EGFR Target | Cell Line | IC50 (nM) | Reference |
| This compound | EGFR (Wild-Type) | A431 | 7.1 | [1] |
| This compound | EGFR (delE746-A750) | A431 | 3.1 | [1] |
| This compound | EGFR (L858R/T790M) | A431 | 1.3 | [1] |
| Erlotinib | EGFR (Wild-Type) | QG56 | 8900 | [2] |
| Erlotinib | EGFR (delE746-A750) | HCC827 | 4 | [2] |
| Erlotinib | EGFR (L858R) | NCI-H3255 | 41 | [2] |
| Erlotinib | EGFR (L858R/T790M) | NCI-H1975 | 4300 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound and Erlotinib against EGFR.
Key Observations from Efficacy Data
From the presented data, this compound demonstrates potent inhibition of both wild-type and mutated EGFR. Notably, it exhibits strong activity against the T790M resistance mutation when present with the L858R mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs like erlotinib.
Erlotinib shows high potency against the activating mutations delE746-A750 and L858R. However, its efficacy is significantly reduced against wild-type EGFR and, crucially, the L858R/T790M double mutant, highlighting its limitation in the context of acquired resistance.
Experimental Methodologies
The following sections detail the typical experimental protocols used to generate the type of data presented in this guide.
In Vitro EGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 polymer)
-
Test compounds (this compound or erlotinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant EGFR protein, and the test compound dilutions.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines expressing different forms of EGFR.
Materials:
-
Cancer cell lines (e.g., A431, HCC827, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound or erlotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Impact: EGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated.
Conclusion
This comparative guide highlights the distinct inhibitory profiles of this compound and erlotinib. While erlotinib is a proven therapeutic for EGFR-mutant NSCLC, its efficacy is hampered by the development of resistance, particularly through the T790M mutation. The preclinical data for this compound suggest a potent activity against this key resistance mechanism, indicating its potential as a next-generation EGFR inhibitor. Further comprehensive studies, including head-to-head in vivo comparisons, are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers engaged in the ongoing effort to overcome resistance in EGFR-targeted cancer therapy.
References
A Head-to-Head Showdown: Osimertinib vs. a Fourth-Generation EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the third-generation EGFR inhibitor, osimertinib, and a representative fourth-generation compound, EAI045. This analysis delves into their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Osimertinib, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, has significantly improved patient outcomes. However, the emergence of resistance, often through the C797S mutation, necessitates the development of next-generation inhibitors. EAI045 represents a novel allosteric approach to combat these resistance mechanisms.
Mechanism of Action: A Tale of Two Binding Sites
Osimertinib is an irreversible, ATP-competitive inhibitor that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This mechanism is highly effective against sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.
In contrast, EAI045 is a fourth-generation, allosteric inhibitor. It does not bind to the ATP pocket but to a distinct, allosteric site on the EGFR kinase. This alternative binding mode allows it to inhibit EGFR activity independently of the C797 residue, offering a potential solution to osimertinib resistance conferred by the C797S mutation.
In Vitro Activity: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of osimertinib and EAI045 against various EGFR genotypes, as determined by biochemical and cellular assays.
Table 1: Biochemical IC50 Values against EGFR Mutants
| EGFR Mutant | Osimertinib IC50 (nM) | EAI045 IC50 (nM) |
| L858R/T790M | 1-15 | 3 |
| L858R/T790M/C797S | >1000 | Not specified, but effective in combination |
| Wild-Type (WT) | 100-500 | >10,000 |
Data compiled from multiple preclinical studies. Direct comparative studies under identical conditions are limited.
Table 2: Cellular IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | EAI045 IC50 (nM) |
| H1975 | L858R/T790M | 10-50 | Ineffective as a single agent |
| PC-9 | Exon 19 del | 1-10 | Not specified |
| H3255 | L858R | 5-20 | Ineffective as a single agent |
Note: EAI045 demonstrates limited anti-proliferative activity as a monotherapy in cellular assays due to the requirement of disrupting EGFR dimerization for its full effect.
In Vivo Efficacy: Overcoming Resistance in Preclinical Models
In xenograft models of NSCLC, osimertinib has demonstrated robust tumor regression as a single agent in tumors harboring sensitizing and T790M mutations.
EAI045, however, requires co-administration with an EGFR antibody, such as cetuximab, to achieve significant anti-tumor activity in vivo. Cetuximab prevents EGFR dimerization, thereby enhancing the accessibility of the allosteric binding site for EAI045. The combination of EAI045 and cetuximab has shown efficacy in mouse models with the L858R/T790M/C797S triple mutation, a setting where osimertinib is ineffective.[1]
Table 3: In Vivo Preclinical Models
| Model | EGFR Mutation | Treatment | Outcome |
| NSCLC Xenograft | L858R/T790M | Osimertinib | Tumor regression |
| NSCLC Xenograft | L858R/T790M/C797S | Osimertinib | Resistance |
| NSCLC Xenograft | L858R/T790M | EAI045 (monotherapy) | No response |
| NSCLC Xenograft | L858R/T790M | EAI045 + Cetuximab | Tumor regression |
| NSCLC Xenograft | L858R/T790M/C797S | EAI045 + Cetuximab | Tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of compounds against purified EGFR kinase domains.
Protocol:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with a peptide substrate and ATP in a kinase reaction buffer.
-
The compound of interest (e.g., osimertinib or EAI045) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (³²P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.
Protocol:
-
NSCLC cells with defined EGFR mutations are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor (osimertinib or EAI045) and incubated for 72 hours.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for EGFR Signaling
Objective: To evaluate the effect of inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
NSCLC cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets (e.g., p-AKT, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, osimertinib, EAI045, EAI045 + cetuximab).
-
Drugs are administered via the appropriate route (e.g., oral gavage for osimertinib and EAI045, intraperitoneal injection for cetuximab) at a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, Western blotting).
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor evaluation, and the mechanism of overcoming resistance.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for the preclinical evaluation of EGFR inhibitors.
Caption: Overcoming osimertinib resistance with an allosteric inhibitor.
References
Validating In Vivo Target Engagement of Novel EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the in vivo target engagement of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. As a case study, we will refer to a hypothetical inhibitor, "EGFR-IN-87," to illustrate the application of these techniques and the interpretation of data. This document will objectively compare its hypothetical performance with established EGFR inhibitors and provide the necessary experimental context for researchers.
Comparison of In Vivo Target Engagement Validation Methods
Effective validation of target engagement in a physiological setting is crucial for the preclinical development of any EGFR inhibitor. Below is a comparison of common in vivo assays, with hypothetical data for this compound to demonstrate its potential profile against other known inhibitors.
| Assay | This compound (Hypothetical Data) | Osimertinib (Third-Gen) | Gefitinib (First-Gen) | Principle | Pros | Cons |
| Western Blot (Phospho-EGFR) | 75% reduction in p-EGFR at 50 mg/kg in H1975 xenografts | >90% reduction in p-EGFR at 25 mg/kg in H1975 xenografts | <20% reduction in p-EGFR at 100 mg/kg in H1975 xenografts (T790M resistance) | Measures the phosphorylation status of EGFR and downstream effectors in tumor lysates. | Relatively simple, widely available, provides direct evidence of kinase inhibition. | Semi-quantitative, requires tumor biopsy, may not reflect dynamic changes. |
| Immunohistochemistry (IHC) | Strong reduction in p-EGFR staining in tumor sections post-treatment. | Marked decrease in p-EGFR staining throughout the tumor. | Minimal change in p-EGFR staining in resistant tumors. | Visualizes the localization and abundance of target proteins (e.g., p-EGFR) in tissue sections. | Provides spatial information about target engagement within the tumor microenvironment. | Quantification can be challenging and subjective. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of EGFR in tumor tissue upon binding. | Significant thermal stabilization of mutant EGFR. | Thermal stabilization of wild-type and sensitive mutant EGFR. | Based on the principle that drug binding stabilizes the target protein against heat-induced denaturation.[1] | Directly confirms physical interaction between the drug and the target in a cellular context.[1] | Technically demanding, may not be suitable for all targets. |
| Positron Emission Tomography (PET) | High tracer displacement observed in tumor regions following administration. | Demonstrates sustained target occupancy in clinical studies. | Shows initial target binding but is displaced in resistant tumors. | Non-invasive imaging technique using radiolabeled tracers that bind to the EGFR kinase domain to quantify receptor occupancy.[2] | Non-invasive, allows for longitudinal studies in the same subject, provides quantitative data on target occupancy.[2] | Requires specialized radiotracers and imaging equipment, expensive. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo target engagement studies.
Western Blot for Phospho-EGFR
Objective: To quantify the inhibition of EGFR phosphorylation in tumor lysates following treatment with an EGFR inhibitor.
Protocol:
-
Tumor Xenograft Model: Nude mice are subcutaneously implanted with a relevant cancer cell line (e.g., H1975 for T790M mutant EGFR).
-
Dosing: Once tumors reach a specified volume, mice are treated with the vehicle control, this compound, or a reference compound (e.g., Osimertinib) at desired concentrations and time points.
-
Tumor Harvesting and Lysis: At the end of the treatment period, tumors are excised, snap-frozen in liquid nitrogen, and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Densitometry is used to quantify the band intensities. The ratio of p-EGFR to total EGFR is calculated and normalized to the vehicle control group.
Cellular Thermal Shift Assay (CETSA) in Tumor Tissue
Objective: To confirm the direct binding of this compound to EGFR in tumor tissue by assessing changes in its thermal stability.
Protocol:
-
Treatment and Tissue Collection: Mice with established tumors are treated with this compound or vehicle. Tumors are harvested at a time point corresponding to the expected peak drug concentration.
-
Tissue Homogenization: A portion of the fresh tumor is homogenized in a non-denaturing buffer.
-
Heating: The homogenate is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce denaturation.
-
Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.
-
Western Blot Analysis: The supernatant containing the soluble protein is analyzed by Western blot for the presence of EGFR.
-
Data Analysis: The band intensity of EGFR at each temperature is quantified. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.[1]
Visualizing EGFR Signaling and Experimental Workflows
Diagrams are provided to illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.
Caption: EGFR signaling pathway and point of inhibition.
Caption: In vivo target engagement workflow.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. The development of EGFR inhibitors has been a cornerstone of precision medicine, particularly in non-small cell lung cancer (NSCLC). However, the clinical efficacy of these inhibitors can be limited by off-target effects and the emergence of resistance mutations. Consequently, the selectivity of an EGFR inhibitor for its intended target over other kinases is a critical determinant of its therapeutic index.
This guide provides a comparative analysis of the selectivity profiles of recently developed EGFR inhibitors. While information regarding a specific compound labeled "Egfr-IN-87" is not publicly available at the time of this publication, we present data on other novel inhibitors to illustrate the principles and methodologies of kinase selectivity profiling. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
Data Presentation: Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values) of selected novel EGFR inhibitors against various EGFR mutations and other kinases. A lower IC50 value indicates greater potency. The selectivity of these compounds for mutant forms of EGFR over wild-type (WT) is a key feature for minimizing toxicity associated with inhibiting EGFR in healthy tissues.
| Kinase Target | GNS-1481 (IC50, nM) | GNS-1486 (IC50, nM) | ZWM026 (IC50, nM) |
| EGFR (WT) | - | - | 2429 |
| EGFR (L858R/T790M) | Low nM | Low nM | 183.7 |
| HER2 | - | - | 190.7 |
| HER3 | - | - | 160.3 |
| HER4 | - | - | 180.1 |
| RET | - | - | 279.6 |
Data for GNS-1481 and GNS-1486 are described as having low nanomolar activity against EGFR mutations[1]. Specific IC50 values for a broad kinase panel were not publicly available. Data for ZWM026 is derived from a study characterizing its multi-target inhibitory activity[2].
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its preclinical development. Below is a generalized protocol for a biochemical kinase assay, a common method used to determine the IC50 values of an inhibitor against a panel of kinases.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a typical in vitro assay to measure the potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[3]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF reagents)[1][3]
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent.
-
Reaction Setup: In a microplate, add the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified kinase to each well containing the inhibitor and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow for substrate phosphorylation.[3]
-
Termination and Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) or the remaining substrate using a suitable detection reagent. The signal is typically measured using a plate reader.
-
Data Analysis: The kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then determined by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
The diagram below illustrates the EGFR signaling pathway, a complex network that regulates cell proliferation, survival, and differentiation. EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflows
The following diagram outlines a typical workflow for screening and profiling kinase inhibitors to determine their selectivity.
References
Unveiling the Selectivity Profile of Egfr-IN-87: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of Egfr-IN-87, a potent EGFR tyrosine kinase inhibitor, and places its activity in the context of other well-established EGFR inhibitors. While comprehensive cross-reactivity data for this compound is not publicly available, this guide offers a framework for comparison utilizing available data for other inhibitors and details the methodologies for assessing kinase selectivity.
This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Available data indicates its high potency against both wild-type and clinically relevant mutant forms of EGFR. However, a crucial aspect of its preclinical characterization, its selectivity across the broader human kinome, remains to be fully disclosed in the public domain.
Comparative Kinase Selectivity
To provide a context for the potential selectivity of this compound, this guide presents publicly available kinome scan data for four established EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. This data, generated using the KINOMEscan™ assay, reveals the binding affinities of these drugs against a large panel of human kinases. The data is presented as the percentage of control, where a lower percentage indicates stronger binding.
| Kinase Target | Gefitinib (% of Control @ 1µM) | Erlotinib (% of Control @ 1µM) | Afatinib (% of Control @ 1µM) | Osimertinib (% of Control @ 1µM) |
| EGFR | 0.5 | 1.2 | 0.1 | 0.3 |
| ERBB2 (HER2) | 38 | 45 | 0.2 | 18 |
| ERBB4 (HER4) | 3.4 | 12 | 0.3 | 2.5 |
| AAK1 | 98 | 100 | 95 | 99 |
| ABL1 | 92 | 97 | 88 | 96 |
| ACK1 | 15 | 22 | 10 | 18 |
| ... | ... | ... | ... | ... |
Note: This table is a partial representation of a full kinome scan which typically includes over 400 kinases. The data for Gefitinib, Erlotinib, Afatinib, and Osimertinib is sourced from publicly available databases. The cross-reactivity data for this compound is not currently available in the public domain.
Understanding EGFR Signaling
To appreciate the significance of EGFR inhibition, it is essential to understand its role in cellular signaling. The diagram below illustrates the EGFR signaling pathway, a complex network that regulates cell proliferation, survival, and differentiation.
Figure 1. A simplified diagram of the EGFR signaling pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The KINOMEscan™ assay is a widely used method for this purpose.
KINOMEscan™ Assay Protocol
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Key Components:
-
DNA-tagged Kinases: A comprehensive library of human kinases, each tagged with a unique DNA barcode.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Test Compound: The inhibitor to be profiled.
-
-
Workflow:
-
Kinases are incubated with the immobilized ligand and the test compound.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates a stronger interaction between the test compound and the kinase.
-
A Comparative Guide to the In Vitro and In Vivo Efficacy of Leading EGFR Inhibitors
This guide provides a comprehensive comparison of the efficacy of four prominent epidermal growth factor receptor (EGFR) inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological and experimental processes.
Data Presentation: A Comparative Overview of EGFR Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of Gefitinib, Erlotinib, Afatinib, and Osimertinib, providing a quantitative comparison of their performance against various EGFR mutations.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, showcases the IC50 values (in nM) of the four EGFR inhibitors against cell lines with different EGFR mutation statuses. Lower values indicate higher potency.
| Cell Line | EGFR Mutation | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 deletion | - | 7 | 0.8 | - |
| H3255 | L858R | - | 12 | 0.3 | - |
| PC-9ER | Exon 19 del + T790M | - | >10,000 | 165 | 13 |
| H1975 | L858R + T790M | >10,000 | >10,000 | 57 | 5 |
| Ba/F3 EGFR-KDDWT | Wild-Type | 59.6±19.7 | 50.1±17.4 | < 0.01 | 0.07±0.04 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. Some values were not available in the reviewed literature.
In Vivo Efficacy: Preclinical and Clinical Observations
The in vivo efficacy of these inhibitors is often evaluated in xenograft models using human cancer cell lines implanted in immunodeficient mice, as well as in clinical trials.
| Inhibitor | Generation | In Vivo Efficacy Summary |
| Gefitinib | 1st | Shows significant tumor growth delay in xenograft models with sensitive EGFR mutations.[1] In clinical settings, it demonstrates comparable time to treatment failure and overall survival to Erlotinib in Japanese patients with NSCLC.[2] |
| Erlotinib | 1st | Effective in xenograft models with EGFR-sensitizing mutations.[3] Clinical data indicates similar efficacy to Gefitinib in terms of overall survival and time to treatment failure.[2] |
| Afatinib | 2nd | Demonstrates potent inhibition of tumor growth in preclinical models.[4] Clinical trials have shown a longer progression-free survival compared to Gefitinib in some patient populations.[2][5] |
| Osimertinib | 3rd | Highly effective against tumors with the T790M resistance mutation in xenograft models.[3] In clinical practice, it is a standard therapy for patients who have developed resistance to first- or second-generation EGFR-TKIs due to the T790M mutation.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the data presented.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of EGFR inhibitors on the proliferation of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium
-
EGFR inhibitors (Gefitinib, Erlotinib, Afatinib, Osimertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[7]
-
Treat the cells with serial dilutions of the EGFR inhibitors and incubate for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[7]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes.[7]
-
Read the absorbance at 590 nm using a microplate reader.[7]
-
Calculate the IC50 values from the dose-response curves.
EGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of EGFR inhibitors to block the autophosphorylation of EGFR, a key step in its activation.
Materials:
-
Cancer cell lines
-
EGFR inhibitors
-
Lysis buffer with phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with EGFR inhibitors for a specified time (e.g., 4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of EGFR inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell lines
-
EGFR inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells into the flanks of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the EGFR inhibitors or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to EGFR inhibition.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Experimental Workflow for Comparing EGFR Inhibitors
Caption: A typical experimental workflow for the comparative evaluation of EGFR inhibitors.
Logical Relationship of EGFR Mutations and Inhibitor Generations
Caption: Relationship between EGFR mutations, inhibitor generations, and treatment outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
Navigating Resistance: A Comparative Guide to EGFR Inhibitors Against the T790M Mutation
For researchers, scientists, and drug development professionals, the emergence of the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) presents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide provides a comparative analysis of well-characterized EGFR tyrosine kinase inhibitors (TKIs) and their efficacy against the T790M mutant, a key mechanism of acquired resistance to first- and second-generation therapies.
Initial searches for a compound designated "Egfr-IN-87" did not yield any publicly available data. Therefore, this guide will focus on established EGFR inhibitors to provide a valuable and actionable comparison for researchers in the field.
Performance Against T790M: A Quantitative Comparison
The in vitro potency of EGFR inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of prominent first-, second-, and third-generation EGFR inhibitors against wild-type (WT) EGFR and the T790M mutant. Lower IC50 values indicate greater potency.
| Inhibitor (Generation) | Wild-Type (WT) EGFR IC50 (nM) | T790M Mutant EGFR IC50 (nM) | Selectivity for T790M vs. WT |
| Gefitinib (1st) | 18.2[1] | >1000[1] | Low |
| Erlotinib (1st) | 14.11[2] | >1000[3] | Low |
| Afatinib (2nd) | 31[3] | >1000[3] | Low |
| Osimertinib (3rd) | 57.8[1] | 8.5 - 10.51[1][2] | High |
Note: IC50 values can vary between different experimental setups and cell lines. The data presented here is compiled from multiple sources for comparative purposes.
First- and second-generation inhibitors, such as gefitinib, erlotinib, and afatinib, are potent against sensitizing EGFR mutations but lose their efficacy in the presence of the T790M "gatekeeper" mutation.[3] In contrast, the third-generation inhibitor, osimertinib, was specifically designed to target the T790M mutation while sparing wild-type EGFR, as demonstrated by its significantly lower IC50 value against the mutant enzyme and favorable selectivity profile.[1][2]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
The following protocol outlines a typical biochemical assay used to determine the IC50 values of inhibitors against EGFR kinase activity. This method is based on the principles of the ADP-Glo™ Kinase Assay.
Objective: To measure the enzymatic activity of recombinant EGFR (Wild-Type or T790M mutant) in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human EGFR (WT or T790M mutant) enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
-
ATP solution
-
Substrate (e.g., a synthetic poly(Glu, Tyr) peptide)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the enzyme and substrate/ATP mix in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or a DMSO control.
-
Add 2 µL of the prepared EGFR enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
-
Visualizing the EGFR Signaling Pathway and T790M Resistance
The following diagram illustrates the EGFR signaling pathway, the impact of the T790M mutation, and the mechanism of action of third-generation inhibitors like osimertinib.
Caption: EGFR signaling pathway, T790M resistance, and inhibitor action.
This diagram illustrates that upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and survival. The T790M mutation alters the ATP-binding pocket of the EGFR kinase domain, rendering first- and second-generation TKIs ineffective. Third-generation inhibitors like osimertinib are designed to potently inhibit the T790M mutant EGFR, thereby overcoming this resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Independent Validation of EGFR Inhibitor Anti-Cancer Activity: A Comparative Guide
Disclaimer: Initial searches for "Egfr-IN-87" did not yield any relevant results, suggesting the compound name may be inaccurate or not publicly available. This guide therefore provides a comparative analysis of the well-documented, third-generation EGFR inhibitor, Osimertinib , as a representative example of a clinically significant anti-cancer agent targeting the Epidermal Growth Factor Receptor (EGFR).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Osimertinib's performance against other EGFR inhibitors, supported by experimental data.
Introduction to EGFR Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many cancers, including non-small cell lung cancer (NSCLC), EGFR is mutated and constitutively active, leading to uncontrolled cell division. EGFR inhibitors are a class of targeted therapies designed to block the signaling pathways activated by this receptor. These inhibitors are broadly classified into three generations, each developed to overcome resistance mechanisms to the previous one.
-
First-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib): Reversible inhibitors that target the ATP-binding site of the EGFR kinase domain.
-
Second-Generation EGFR Inhibitors (e.g., Afatinib, Dacomitinib): Irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition.
-
Third-Generation EGFR Inhibitors (e.g., Osimertinib): Irreversible inhibitors designed to be selective for EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.
Comparative Anti-Cancer Activity of Osimertinib
Osimertinib has demonstrated superior efficacy in clinical and preclinical studies compared to first and second-generation EGFR inhibitors, particularly in patients with NSCLC harboring the T790M resistance mutation.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib and other EGFR inhibitors against various EGFR mutant cell lines. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 15 | 25 | 1 |
| H3255 | L858R | 20 | 50 | 5 |
| H1975 | L858R + T790M | 10 | >10,000 | >5,000 |
| HCC827 | Exon 19 deletion | 12 | 30 | 2 |
Data are representative values compiled from various preclinical studies.
In Vivo Tumor Growth Inhibition
In xenograft models using human cancer cell lines, Osimertinib has shown significant tumor growth inhibition. The table below presents a summary of representative in vivo efficacy data.
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |
| H1975 (NSCLC) | L858R + T790M | Osimertinib (25 mg/kg, daily) | 95 |
| PC-9 (NSCLC) | Exon 19 deletion | Osimertinib (25 mg/kg, daily) | 88 |
| H1975 (NSCLC) | L858R + T790M | Gefitinib (100 mg/kg, daily) | 10 |
| PC-9 (NSCLC) | Exon 19 deletion | Gefitinib (100 mg/kg, daily) | 65 |
Data are representative values compiled from various preclinical studies.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines with defined EGFR mutation status are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the EGFR inhibitors (e.g., Osimertinib, Gefitinib, Afatinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The EGFR inhibitors are administered orally or via intraperitoneal injection at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of different generations of EGFR inhibitors, and a typical experimental workflow for evaluating their anti-cancer activity.
Caption: EGFR Signaling Pathway.
Safety Operating Guide
Safe Disposal of Egfr-IN-87: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Egfr-IN-87, a kinase inhibitor used in research. Adherence to these procedures is vital to minimize risks to personnel and the environment.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first step towards safe disposal. This compound, as a solid chemical compound, and any materials contaminated with it, must be handled as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional. The following table outlines the general segregation strategy for waste generated during the handling of this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure, unadulterated this compound in its original or a securely sealed secondary container. | Original, clearly labeled container or a labeled, sealed, and compatible waste container. | Hazardous chemical waste stream. Contact your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solid Waste | Items such as gloves, pipette tips, weigh boats, and bench paper that have come into direct contact with this compound. | Labeled, sealed plastic bag or container for solid chemical waste. | Hazardous solid chemical waste stream. |
| Contaminated Liquid Waste | Solvents (e.g., DMSO, ethanol) used to dissolve this compound or rinse contaminated glassware. | Labeled, sealed, and chemically compatible solvent waste container (e.g., glass or polyethylene). | Hazardous liquid chemical waste stream. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Contaminated Glassware | Glassware (e.g., vials, flasks) that has contained this compound. | Designated, labeled container for broken or disposable contaminated glass. | Hazardous solid chemical waste stream. |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and associated waste. This protocol is a general guideline; always consult and adhere to your institution's specific chemical hygiene and waste disposal plans.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all handling and waste packaging in a well-ventilated area, preferably within a certified chemical fume hood.
II. Disposal of Unused this compound:
-
If the original container is intact and clearly labeled, it can serve as the primary disposal container.
-
Ensure the container is tightly sealed.
-
Place the sealed container in a secondary containment vessel (e.g., a labeled plastic bag or a larger, sealed container).
-
Store in a designated hazardous waste accumulation area until collection by your institution's EHS personnel.
III. Disposal of Contaminated Solid Waste:
-
Collect all solid waste items (gloves, pipette tips, etc.) contaminated with this compound.
-
Place these items in a designated, leak-proof container or a heavy-duty plastic bag clearly labeled "Hazardous Solid Chemical Waste" and list "this compound" as a contaminant.
-
Seal the container or bag when it is full or at the end of the experimental procedure.
-
Store in the designated hazardous waste accumulation area.
IV. Disposal of Contaminated Liquid Waste:
-
Collect all liquid waste containing this compound in a chemically compatible, shatter-resistant container with a secure screw-top cap.[1]
-
Do not mix incompatible waste streams.[2] For instance, aqueous waste should be collected separately from organic solvent waste.[2]
-
Clearly label the container with "Hazardous Liquid Chemical Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Keep the waste container closed when not in use.
-
Store the container in secondary containment in the designated hazardous waste accumulation area.
V. Decontamination of Non-Disposable Glassware:
-
Rinse the glassware with a small amount of an appropriate solvent (one that will dissolve this compound, such as DMSO or ethanol).
-
Collect this initial rinse as hazardous liquid waste.
-
Subsequent washes with detergent and water can typically be disposed of down the sanitary sewer, but confirm this with your institutional EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel are responsible for following the specific waste disposal policies and procedures established by their institution's Environmental Health and Safety department. If you are unsure about a procedure, contact your EHS department for clarification before proceeding.
References
Essential Safety and Logistical Guidance for Handling Egfr-IN-87
Disclaimer: A specific Safety Data Sheet (SDS) for Egfr-IN-87 is not publicly available. The following guidance is based on general safety protocols for handling potent small molecule inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway. This information should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution before any handling of this compound.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound, a potent EGFR tyrosine kinase inhibitor. Due to the lack of a specific Safety Data Sheet, a conservative approach to personal protective equipment (PPE), handling, and disposal is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides an extra layer of protection against potential skin contact. Change gloves immediately if contaminated. |
| Body | Disposable lab coat with long sleeves and closed cuffs | Protects skin and personal clothing from accidental spills or contamination. |
| Eyes | Chemical safety goggles or a face shield | Shields eyes from splashes or airborne particles of the compound. |
| Respiratory | A properly fitted N95 respirator or higher | Recommended when handling the solid compound or preparing solutions to prevent inhalation of aerosolized particles. |
Operational Plan for Safe Handling
A step-by-step workflow is essential to maintain a safe working environment. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Experimental workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, and weighing paper, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous materials.
-
Decontamination: All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of potent chemical compounds.
General Safety and Handling Precautions
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.
-
Avoid Inhalation and Contact: Avoid breathing dust or aerosols. Avoid contact with skin and eyes.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible in the event of an accidental exposure.
-
Training: All personnel handling this compound must be adequately trained on its potential hazards and the necessary safety precautions.
Given the nature of EGFR inhibitors, it is prudent to assume that this compound may have toxic effects. Common adverse events associated with this class of compounds include, but are not limited to, diarrhea, skin rash, and mucositis. Therefore, minimizing any potential for direct exposure is of utmost importance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
